2,2-dichloroacetic acid
Descripción
The exact mass of the compound Dichloroacetic acid-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583847 | |
| Record name | Dichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-78-0 | |
| Record name | Dichloro(2-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroacetic acid-2-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dichloroacetic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), represents a compelling therapeutic strategy that targets the unique metabolic phenotype of cancer cells. Most cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a preferential reliance on aerobic glycolysis for energy production, even in the presence of ample oxygen. This metabolic switch confers a survival and proliferative advantage. DCA systematically reverses this phenotype by inhibiting PDK, thereby reactivating the pyruvate dehydrogenase (PDH) complex. This action shunts pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle, promoting glucose oxidation. The metabolic reprogramming initiated by DCA has profound downstream consequences, including the generation of mitochondrial reactive oxygen species (mROS), destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), and the induction of mitochondrial-mediated apoptosis, ultimately leading to reduced tumor growth. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Reversal of the Warburg Effect
The primary mechanism of DCA's anti-cancer activity is the inhibition of mitochondrial pyruvate dehydrogenase kinase (PDK).[1][2] This action directly counters the metabolic reprogramming central to the Warburg effect.
-
The PDK-PDH Axis: In normal cells, the pyruvate dehydrogenase (PDH) complex converts pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the TCA cycle and subsequent oxidative phosphorylation.[3][4] In cancer cells, PDK is frequently overexpressed and phosphorylates the PDH complex, inactivating it.[2][4] This inactivation acts as a metabolic gatekeeper, preventing pyruvate from entering the mitochondria and instead diverting it towards conversion into lactate by lactate dehydrogenase (LDH).[4][5]
-
DCA as a PDK Inhibitor: DCA, a structural analog of pyruvate, functions as an inhibitor of all four PDK isoenzymes (PDK1-4).[6][7] By inhibiting PDK, DCA prevents the phosphorylation of PDH, thus locking the complex in its active state.[5][8]
-
Metabolic Shift: The reactivation of PDH shifts pyruvate metabolism away from cytosolic lactate production and back towards mitochondrial glucose oxidation.[1][9] This restores normal mitochondrial respiration, reduces lactate levels in the tumor microenvironment, and reverses the glycolytic phenotype that is a hallmark of cancer.[10][11]
Downstream Cellular Consequences of Metabolic Reprogramming
The DCA-induced shift from glycolysis to oxidative phosphorylation triggers a cascade of events that collectively suppress tumor growth and promote cancer cell death.
-
Increased Mitochondrial ROS (mROS): The heightened activity of the electron transport chain during oxidative phosphorylation leads to an increase in the production of mitochondrial reactive oxygen species (mROS), such as hydrogen peroxide (H2O2).[6][11] While non-cancerous cells can manage this oxidative stress, the elevated levels in cancer cells can inflict damage on cellular components and activate apoptotic pathways.[11]
-
Destabilization of HIF-1α: The Warburg effect is closely linked to the stabilization of the transcription factor HIF-1α, which promotes the expression of glycolytic enzymes and survival factors. The metabolic shift induced by DCA, including the increase in mROS and TCA cycle intermediates like α-ketoglutarate, promotes the degradation of HIF-1α.[6][12] This reduction in HIF-1α activity downregulates the expression of genes involved in proliferation, angiogenesis, and metabolic adaptation, thereby hindering tumor progression.[13]
-
Induction of Apoptosis: DCA selectively induces mitochondrial-mediated apoptosis in cancer cells.[9][14][15] This is achieved through several mechanisms:
-
Mitochondrial Membrane Depolarization: Cancer cells often exhibit a hyperpolarized mitochondrial membrane potential (ΔΨm), which contributes to apoptosis resistance.[9][10] DCA treatment normalizes this potential, facilitating the opening of mitochondrial transition pores.[11][12]
-
Release of Pro-Apoptotic Factors: The depolarization allows for the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death.[11][15]
-
Modulation of Anti-Apoptotic Proteins: DCA treatment has been shown to decrease the expression of survival proteins like Survivin.[16]
-
Quantitative Data on DCA Efficacy
The in vitro effects of DCA have been quantified across numerous cancer cell lines. The following tables summarize key findings regarding its cytotoxicity, metabolic impact, and pro-apoptotic activity.
Table 1: In Vitro Cytotoxicity of Dichloroacetate (B87207) (DCA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) |
| A549 | Non-small cell lung | >25 | 48 |
| MCF-7 | Breast Adenocarcinoma | ~20 | 96 |
| T-47D | Breast Ductal Carcinoma | ~15 | 96 |
| 13762 MAT | Metastatic Breast | ~2.5 | 96 |
| RL95-2 | Endometrial | >25 | 48 |
| KLE | Endometrial | >25 | 48 |
Note: IC50 values for DCA are often high and cell-line dependent, suggesting that its primary role may be as a metabolic modulator in combination therapies rather than a potent standalone cytotoxic agent.[10][16][17]
Table 2: Metabolic Effects of Dichloroacetate (DCA) Treatment on Cancer Cells
| Cell Line | DCA Conc. (mM) | Parameter Measured | Result |
| 13762 MAT | 5 | Extracellular Lactate | 16.3% decrease after 12h |
| 13762 MAT | 5 | Total ATP Levels | 18% increase after 30 min |
| MCF-7 | 10 | Oxygen Consumption Rate (OCR) | Significant increase |
| Canine TCC | 10 | Lactate Release | Significant reduction |
| TNBC | Not specified | Lactate Production | Lowered |
Note: These results confirm DCA's mechanism of reducing lactate production and increasing mitochondrial respiration.[4][17][18]
Table 3: Pro-Apoptotic Effects of Dichloroacetate (DCA) on Cancer Cells
| Cell Line | DCA Conc. (mM) | Assay | Result |
| 13762 MAT | 5 | Caspase 3/7 Activity | 15% increase after 3h |
| 13762 MAT | 5 | Annexin V / PI Staining | No significant apoptosis after 24h |
| Ishikawa | 25 | Annexin V / PI Staining | Significant increase in early & late apoptosis |
| RL95-2 | 25 | Annexin V / PI Staining | Significant increase in early & late apoptosis |
| Canine TCC | 10 | Mitochondrial ROS | Significant increase |
Note: The pro-apoptotic effect of DCA is variable and highly dependent on the cell line and its metabolic wiring. Some cell lines show clear signs of apoptosis, while others exhibit primarily cytostatic effects or require combination with other agents.[16][17][18]
Key Experimental Protocols
The following are representative methodologies for assessing the cellular effects of DCA.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
Dichloroacetic acid (DCA), sodium salt
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO2).
-
DCA Treatment: Prepare serial dilutions of DCA in culture medium. Remove the old medium from the wells and add 100 µL of the DCA-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
6-well culture plates
-
DCA
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of DCA for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or nuclear debris)
-
Conclusion and Future Directions
Dichloroacetic acid effectively targets the metabolic machinery of cancer cells, reversing the Warburg effect by inhibiting PDK and reactivating mitochondrial glucose oxidation.[1][9] This metabolic reprogramming leads to a cascade of anti-tumor effects, including increased oxidative stress, suppression of the key survival factor HIF-1α, and induction of apoptosis.[6][11][12] While quantitative data shows that DCA's potency as a standalone cytotoxic agent is limited in many cell lines, its ability to fundamentally alter cancer cell metabolism makes it a highly attractive candidate for combination therapies.[1][10] It has the potential to sensitize tumors to conventional chemotherapeutics, radiation, and other targeted agents.[1][10][15] Despite promising preclinical data, clinical evidence remains limited and sometimes inconsistent, highlighting the need for well-designed clinical trials to determine its efficacy and safety in cancer patients.[19][20] Future research should focus on identifying predictive biomarkers to select patients most likely to respond to DCA-based therapies and on optimizing combination strategies to exploit the metabolic vulnerabilities it uncovers.
References
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. ccnm.edu [ccnm.edu]
- 9. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thechi.ca [thechi.ca]
- 12. Reversal of the Warburg effect with DCA in PDGF-treated human PASMC is potentiated by pyruvate dehydrogenase kinase-1 inhibition mediated through blocking Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting HIF-1α is a prerequisite for cell sensitivity to dichloroacetate (DCA) and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pallasclinic.eu [pallasclinic.eu]
- 15. Exploring the potential benefits and role of DCA in cancer care – BMS Clinic [bmsclinic.com.hk]
- 16. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dcaguide.org [dcaguide.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
Dichloroacetate's Role in Reversing the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Warburg effect, a metabolic hallmark of cancer, describes the propensity of tumor cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift confers a proliferative advantage and contributes to therapeutic resistance. Dichloroacetate (B87207) (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a promising therapeutic agent due to its ability to reverse the Warburg effect. By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate (B86563) production into the mitochondrial tricarboxylic acid (TCA) cycle and restoring oxidative phosphorylation. This guide provides an in-depth technical overview of the core mechanisms of DCA action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Dichloroacetate Action
The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK) , an enzyme that phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1] The PDH complex is a critical gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the mitochondrial TCA cycle. In cancer cells, upregulated PDK activity inhibits PDH, thereby shunting pyruvate away from the mitochondria and towards lactate dehydrogenase (LDH), which converts pyruvate to lactate. This metabolic reprogramming is a cornerstone of the Warburg effect.
DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[2] By binding to the pyruvate-binding site on the N-terminal regulatory domain of PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[3] This restores PDH activity, leading to the decarboxylation of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle for oxidative phosphorylation.[4] The reactivation of mitochondrial respiration leads to a cascade of downstream effects, including a decrease in lactate production, an increase in oxygen consumption, and the induction of apoptosis in cancer cells.[5][6]
Key Signaling Pathways Modulated by Dichloroacetate
DCA's influence extends beyond direct PDK inhibition, impacting several critical signaling pathways that regulate cancer metabolism and survival.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[7] This pathway promotes the Warburg effect by upregulating glucose transporters and glycolytic enzymes. While DCA does not directly target this pathway, its metabolic reprogramming can indirectly influence its activity. By restoring mitochondrial function, DCA can lead to the production of reactive oxygen species (ROS), which have been shown to inhibit the PI3K/Akt pathway.
HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that is stabilized under hypoxic conditions and plays a crucial role in the metabolic adaptation of cancer cells, including the upregulation of glycolytic enzymes and PDK.[8] DCA has been shown to decrease the expression of HIF-1α.[8] The restoration of oxidative phosphorylation by DCA increases oxygen consumption, which can lead to a state of cellular "re-oxygenation," thereby promoting the degradation of HIF-1α.[9] The suppression of HIF-1α further contributes to the reversal of the Warburg phenotype by downregulating its target genes involved in glycolysis.
dot
Caption: Dichloroacetate's impact on key signaling pathways in cancer metabolism.
Quantitative Data on Dichloroacetate's Effects
The following tables summarize key quantitative data from various studies investigating the effects of DCA on cancer cells.
Table 1: IC50 Values of Dichloroacetate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) | Reference |
| A549 | Non-small cell lung | ~25 | 48 | [5] |
| LNM35 | Non-small cell lung | ~25 | 48 | [5] |
| HGG stem cells | High-grade glioma | 15-40 | Not specified | |
| Human glioma cell lines | Glioblastoma | 20-28 | Not specified | |
| Rodent glioma cell lines | Glioblastoma | 27-28 | Not specified | |
| Colorectal cancer cell lines | Colorectal | 30-50 | 48 | [5] |
| LLC/R9 | Lewis lung carcinoma | 50.8 ± 7.6 | 24 | [10] |
| LLC/R9 | Lewis lung carcinoma | 26.7 (approx.) | 48 | [10] |
| LLC/R9 | Lewis lung carcinoma | 24.2 (approx.) | 72 | [10] |
| Various cancer cell lines | Various | ≥ 17 | 48 | [11] |
Table 2: Effect of Dichloroacetate on Lactate Production and Oxygen Consumption
| Cell Line | Treatment | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |
| Raji (lymphoma) | 1 mM DCA, 24h | Significant decrease | Not specified | [12] |
| 13762 MAT (rat mammary adenocarcinoma) | 5 mM DCA, 12h | 16.3 ± 5.3% decrease | Not specified | [7] |
| MCF7 (breast cancer) | 5 mM DCA, 24h | Attenuated metformin-induced increase | Significant increase | [13] |
| Neuroblastoma cell lines | Low mM range DCA | Reduction | Slight increase | [14] |
| SiHa (cervical cancer) tumors in vivo | DCA treatment | Reduction in Lac/Pyr ratio | Not specified | [15] |
| FaDu and UT-SCC-5 (head and neck squamous cell carcinoma) | DCA treatment | Not specified | Increase | [16] |
| RKO (colon cancer) | Increasing DCA concentrations | Not specified | Dose-dependent increase |
Table 3: Influence of PDK Isoform Expression on DCA Sensitivity
| Cell Line | PDK Isoform Expression Profile | DCA Sensitivity | Reference |
| T-47D (breast cancer) | High PDK2, low PDK1, PDK3, PDK4 | High | [17] |
| MCF7 (breast cancer) | High PDK3 | Low | [17] |
| General observation | Low PDK3 expression | High | [3][18] |
| General observation | High PDK1 and/or PDK3 expression | Low | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of dichloroacetate.
Cell Culture and DCA Treatment
-
Cell Lines: Culture desired cancer cell lines (e.g., A549, MCF-7, PANC-1) in their recommended complete growth medium supplemented with fetal bovine serum and antibiotics.
-
DCA Preparation: Prepare a stock solution of DCA (e.g., 1 M) in sterile distilled water and adjust the pH to 7.0 with NaOH.[19]
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of DCA (typically ranging from 0.1 mM to 50 mM).[5] Incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Lactate Production Assay
-
Sample Collection: After DCA treatment, collect the cell culture supernatant.
-
Assay Principle: Utilize a colorimetric lactate assay kit. These kits typically employ an enzyme mix that reacts with lactate to produce a product that can be measured spectrophotometrically (e.g., at OD 570 nm or OD 450 nm). The intensity of the color is directly proportional to the lactate concentration.
-
Procedure:
-
Prepare a lactate standard curve according to the kit manufacturer's instructions.
-
Add a specific volume of the collected cell supernatant and standards to a 96-well plate.
-
Add the reaction mix to each well and incubate for the recommended time at the specified temperature.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the lactate concentration in the samples by extrapolating from the standard curve. Normalize the lactate production to the cell number or total protein content.[12]
Oxygen Consumption Rate (OCR) Measurement
-
Instrumentation: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine. Allow the cells to equilibrate in a non-CO2 incubator.
-
Assay Protocol:
-
Measure the basal OCR.
-
Sequentially inject compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial function.
-
To specifically test the effect of DCA, it can be injected through one of the instrument's ports, and the change in OCR can be monitored in real-time.
-
-
Data Analysis: The instrument's software calculates the OCR in pmol/min. The data can be normalized to cell number or protein concentration.
dot
Caption: Experimental workflow for measuring oxygen consumption rate (OCR).
Pyruvate Dehydrogenase (PDH) Activity Assay
-
Sample Preparation:
-
Harvest cells and prepare cell lysates by homogenization in an appropriate assay buffer.
-
Centrifuge the lysate to remove insoluble material.[8]
-
-
Assay Principle: Commercially available PDH activity assay kits are typically colorimetric or fluorometric. One common method involves a coupled enzyme reaction where the product of the PDH reaction, NADH, reduces a probe to generate a colored or fluorescent product.[6][9] Another method utilizes an ELISA-based format where an antibody captures the active PDH complex, and its activity is then measured.[2]
-
Procedure (Colorimetric Example):
-
Prepare a standard curve using an NADH standard.
-
Add cell lysate, standards, and a blank control to a 96-well plate.
-
Prepare a reaction mix containing the necessary cofactors and the colorimetric probe.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode over a specific time period at a controlled temperature (e.g., 37°C).[8]
-
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min). Use the NADH standard curve to convert this rate into nmol/min of NADH generated. The PDH activity is then expressed as U/mg of protein.
Western Blot Analysis for PDH Phosphorylation
-
Protein Extraction: Lyse DCA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the PDH E1α subunit (e.g., anti-p-PDH).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total PDH and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated PDH signal to the total PDH signal.[20]
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: Utilize a potentiometric fluorescent dye such as JC-1 or TMRE. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.[21]
-
Procedure:
-
Treat cells with DCA as described previously.
-
Incubate the cells with the JC-1 staining solution for a specified time at 37°C.
-
Wash the cells to remove the excess dye.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the shift from red to green fluorescence.
-
Flow Cytometry: Quantify the red and green fluorescence intensities in a large cell population using a flow cytometer.
-
Plate Reader: Measure the fluorescence intensity in a 96-well plate format using a fluorescence plate reader.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Concluding Remarks
Dichloroacetate represents a compelling therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. Its ability to reverse the Warburg effect by reactivating the pyruvate dehydrogenase complex leads to a profound shift from glycolytic to oxidative metabolism, ultimately inducing cancer cell death. The efficacy of DCA can be influenced by the specific PDK isoform expression profile of the tumor, suggesting a potential biomarker for patient stratification. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of DCA and to further explore its potential in combination with other anti-cancer therapies. As our understanding of cancer metabolism continues to evolve, metabolic modulators like dichloroacetate hold significant promise for the future of oncology drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dcaguide.org [dcaguide.org]
- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α [mdpi.com]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. graphviz.org [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. Dichloroacetate as a metabolic modulator of heart mitochondrial proteome under conditions of reduced oxygen utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dcaguide.org [dcaguide.org]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
The Anticancer Properties of Dichloroacetic Acid in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a compelling agent in preclinical cancer research. By reversing the Warburg effect, DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to a cascade of antitumor effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the anticancer properties of DCA. It details the core mechanism of action, summarizes quantitative data on its efficacy in various cancer models, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Introduction
Cancer cells are characterized by profound metabolic reprogramming, most notably a reliance on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with a growth and survival advantage. Dichloroacetic acid (DCA) is an investigational drug that targets this metabolic vulnerability.[1] For over three decades, DCA has been utilized in the treatment of congenital lactic acidosis.[2][3] In 2007, research from the University of Alberta reignited interest in DCA as a potential cancer therapeutic by demonstrating its ability to induce apoptosis in cancer cells by reactivating mitochondrial function.[3] This guide synthesizes the key findings from preclinical studies to provide a comprehensive resource for researchers in the field of cancer metabolism and drug development.
Mechanism of Action: Reversal of the Warburg Effect
The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex through phosphorylation.[4] In cancer cells, elevated PDK activity shunts pyruvate away from the mitochondria, favoring its conversion to lactate (B86563) in the cytoplasm. DCA, by inhibiting all four isoforms of PDK, prevents the phosphorylation and inactivation of PDH.[4] This allows pyruvate to enter the mitochondria and be converted to acetyl-CoA, thereby promoting glucose oxidation and restoring oxidative phosphorylation.[2][5] This metabolic shift has several downstream consequences that contribute to DCA's anticancer effects.
Signaling Pathway of Dichloroacetic Acid's Anticancer Activity
References
2,2-Dichloroacetic Acid: A Technical Guide to its Role as a Modulator of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has emerged as a significant modulator of cellular metabolism. By targeting a critical enzymatic checkpoint, DCA orchestrates a shift from anaerobic glycolysis towards oxidative phosphorylation, a metabolic reprogramming with profound implications for various pathological conditions, most notably cancer. This technical guide provides an in-depth overview of the core mechanisms of DCA, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DCA's mode of action and to facilitate its investigation as a potential therapeutic agent.
Introduction
The metabolic landscape of diseased cells, particularly cancer cells, is often characterized by a pronounced reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic phenotype is driven, in part, by the upregulation of pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). The PDC is a gatekeeper enzyme that channels pyruvate, the end product of glycolysis, into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. By inhibiting PDK, this compound effectively removes this blockade, reactivating PDC and promoting the oxidation of pyruvate. This guide delves into the biochemical underpinnings of DCA's action, its downstream cellular consequences, and the methodologies employed to study its effects.
Mechanism of Action of this compound
The primary molecular target of DCA is the family of pyruvate dehydrogenase kinase (PDK) isoforms. DCA acts as a competitive inhibitor of PDK, preventing the phosphorylation and subsequent inactivation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1] This inhibition leads to a sustained activation of PDC, thereby facilitating the conversion of pyruvate to acetyl-CoA. The increased flux of acetyl-CoA into the TCA cycle enhances mitochondrial respiration and ATP production through oxidative phosphorylation.[2]
This metabolic reprogramming has several key downstream consequences:
-
Decreased Lactate (B86563) Production: By shunting pyruvate into the mitochondria, DCA reduces its conversion to lactate by lactate dehydrogenase (LDH). This can lead to a decrease in the extracellular acidification rate (ECAR) and may counteract the acidic tumor microenvironment.[3][4]
-
Increased Reactive Oxygen Species (ROS) Production: The enhanced electron transport chain activity associated with increased oxidative phosphorylation can lead to a higher production of mitochondrial reactive oxygen species (ROS).[5] This elevation in ROS can exceed the cell's antioxidant capacity, leading to oxidative stress and the induction of apoptosis.
-
Induction of Apoptosis: The combination of metabolic shifts and increased oxidative stress can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3.[5][6]
Signaling Pathway of DCA's Metabolic Modulation
Caption: Mechanism of this compound (DCA) in cellular metabolism.
Quantitative Data on DCA's Effects
The efficacy of DCA as a metabolic modulator has been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory potential, effects on cell viability, and impact on metabolic parameters.
Table 1: Inhibitory Concentration (IC50) of DCA against PDK Isoforms
| PDK Isoform | IC50 (µM) | Reference |
| PDK1 | >1000 (Ki = 1 mM) | [7] |
| PDK2 | 183 | [5] |
| PDK3 | Ki = 8 mM | [7] |
| PDK4 | 80 | [5] |
Table 2: Effect of DCA on Cancer Cell Viability
| Cell Line | Cancer Type | DCA Concentration | Effect on Viability | Reference |
| AN3CA | Endometrial Cancer | 10 mM | Significant Decrease | [8] |
| Ishikawa | Endometrial Cancer | 10 mM | Significant Decrease | [8] |
| MeWo | Melanoma | 13.3 mM (IC50) | 50% Inhibition | [9][10] |
| A375 | Melanoma | 14.9 mM (IC50) | 50% Inhibition | [9] |
| SK-MEL-2 | Melanoma | 27.0 mM (IC50) | 50% Inhibition | [9][10] |
| MDA-MB-231 | Breast Cancer | 5 mM | Markedly Decreased | [11] |
| SH-SY5Y | Neuroblastoma | 5-60 mM | Dose-dependent Decrease | [12] |
Table 3: Metabolic Effects of DCA in Cancer Cells
| Cell Line | Parameter | DCA Concentration | Observed Effect | Reference |
| Melanoma Cell Lines | OCR:ECAR Ratio | Not Specified | Up to 6-fold Increase | [9][10] |
| MCF7 | Oxygen Consumption Rate (OCR) | 5 mM | Significant Increase | [2] |
| OSCC Cell Lines | Oxygen Consumption Rate (OCR) | 4 mM | Increase | [13] |
| MDA-MB-231 | Lactate/Pyruvate Ratio | Not Specified | Shift from 0.55 to 0.48 | [14] |
| SiHa | Lactate/Pyruvate Ratio | Not Specified | Shift from 0.82 to 0.63 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of DCA on cellular metabolism.
Measurement of Pyruvate Dehydrogenase (PDH) Activity
This protocol describes a coupled enzymatic assay to measure PDH activity in cell lysates.[1][15][16][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
25 mM Oxaloacetate (OAA)
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Citrate (B86180) synthase
-
96-well microplate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Tris-HCl, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
In a 96-well plate, add a defined amount of cell lysate to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
Add OAA and DTNB to each well.
-
Initiate the reaction by adding citrate synthase.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 30°C.
-
The rate of change in absorbance is proportional to the PDH activity.
-
-
Calculation:
-
Calculate the PDH activity based on the rate of NADH production, which reduces DTNB to a colored product. One unit of PDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute.
-
Experimental Workflow for PDH Activity Assay
Caption: Workflow for measuring Pyruvate Dehydrogenase (PDH) activity.
Metabolic Flux Analysis using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in live cells treated with DCA.[2][19][20][21][22][23]
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
DCA stock solution
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injection ports of the hydrated sensor cartridge with DCA and other metabolic modulators (e.g., for Mito Stress or Glycolysis Stress tests).
-
-
Measurement:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer.
-
Run the assay protocol, which involves cycles of mixing, waiting, and measuring OCR and ECAR before and after the injection of compounds.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number or protein concentration.
-
Analyze the changes in metabolic parameters in response to DCA treatment.
-
Caspase-3 Activity Assay for Apoptosis Detection
This protocol describes a colorimetric or fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.[6][24][25][26][27]
Materials:
-
Cells treated with DCA or a control vehicle
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Assay Buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce Apoptosis:
-
Treat cells with the desired concentrations of DCA for a specified time period. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysate Preparation:
-
Harvest both adherent and suspension cells and wash with PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 400-405 nm.
-
For the fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the readings from DCA-treated samples to untreated controls.
-
Quantification of Intracellular Lactate
This protocol provides a method for the colorimetric determination of intracellular lactate levels.[28][29][30][31][32]
Materials:
-
Cells treated with DCA or a control vehicle
-
Reagents for cell lysis (e.g., sonication or freeze-thaw cycles)
-
Lactate Assay Kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)
-
Deproteinizing agent (e.g., perchloric acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest and count the cells.
-
Lyse the cells to release intracellular metabolites.
-
Deproteinize the samples by adding a deproteinizing agent and then neutralizing the solution.
-
Centrifuge to remove precipitated proteins.
-
-
Lactate Assay:
-
Prepare a standard curve using known concentrations of lactate.
-
Add the deproteinized cell extracts and lactate standards to a 96-well plate.
-
Prepare a reaction mixture according to the assay kit instructions, typically containing lactate dehydrogenase, NAD+, and a probe.
-
Add the reaction mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C for a specified time, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., ~570 nm).
-
-
Calculation:
-
Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
-
Normalize the lactate concentration to the cell number or protein content.
-
Conclusion
This compound is a potent modulator of cellular metabolism with a well-defined mechanism of action centered on the inhibition of pyruvate dehydrogenase kinase. This action reverses the Warburg effect, promoting oxidative phosphorylation and leading to downstream effects such as increased ROS production and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of DCA. The visualization of its core signaling pathway and experimental workflows further aids in the conceptual understanding of its function and application in a laboratory setting. Further research into the nuanced effects of DCA on various cell types and in combination with other therapeutic agents will continue to be a promising area of investigation.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dichloroacetate stimulates changes in the mitochondrial network morphology via partial mitophagy in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiologics.com [cellbiologics.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. raybiotech.com [raybiotech.com]
- 19. benchchem.com [benchchem.com]
- 20. cpu.edu.cn [cpu.edu.cn]
- 21. tabaslab.com [tabaslab.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 27. researchgate.net [researchgate.net]
- 28. 2.7. Lactate Assay [bio-protocol.org]
- 29. youtube.com [youtube.com]
- 30. benchchem.com [benchchem.com]
- 31. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tipbiosystems.com [tipbiosystems.com]
The Re-Emergence of Dichloroacetic Acid: A Metabolic Modulator in Therapeutic Development
An In-depth Technical Guide on the History, Discovery, and Scientific Evaluation of Dichloroacetic Acid as a Therapeutic Agent
Executive Summary
Dichloroacetic acid (DCA), a small molecule halogenated carboxylic acid, has traversed a remarkable journey from a laboratory chemical to a subject of intense investigation as a therapeutic agent. Initially explored for its lactate-lowering properties in the mid-20th century, DCA saw clinical use in the treatment of congenital lactic acidosis. However, its therapeutic potential was dramatically reimagined in 2007 with the discovery of its selective pro-apoptotic effects on cancer cells. This whitepaper provides a comprehensive technical overview of the history, discovery, and scientific evaluation of DCA as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, a summary of key clinical findings in both metabolic disorders and oncology, and a guide to the experimental protocols that have been pivotal in its study.
A Dual History: From Lactic Acidosis to Oncology
The therapeutic history of dichloroacetate (B87207) is marked by two distinct eras of scientific and clinical interest.
Early Investigations in Lactic Acidosis
The initial therapeutic application of DCA stemmed from its ability to stimulate the activity of the pyruvate (B1213749) dehydrogenase complex (PDC), a key mitochondrial enzyme. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA effectively removes the brakes on PDC, facilitating the conversion of pyruvate to acetyl-CoA and subsequently promoting mitochondrial respiration. This mechanism proved beneficial in conditions characterized by the accumulation of lactic acid.
Clinical investigations throughout the latter half of the 20th century explored the use of DCA in treating various forms of lactic acidosis, including those arising from congenital mitochondrial diseases. While some studies demonstrated a significant reduction in blood lactate (B86563) levels, the overall clinical benefit in terms of improved hemodynamics or survival in adults with severe lactic acidosis was not consistently established.[1][2] A notable randomized controlled trial in adults with lactic acidosis found that while DCA did lower blood lactate, it did not translate to improved survival.[1][2] In children with congenital lactic acidosis, a controlled trial showed that DCA was well-tolerated and reduced lactate levels after a carbohydrate meal, but it did not significantly improve neurological or other clinical outcomes.[2][3][4]
A Paradigm Shift: The Warburg Effect and the 2007 Discovery
A paradigm shift in the perception of DCA's therapeutic potential occurred in 2007 with a seminal publication by Dr. Evangelos Michelakis and his team at the University of Alberta.[5][6] Their research focused on the metabolic abnormality of cancer cells, a phenomenon known as the Warburg effect, where cancer cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[7] This metabolic switch is believed to confer a survival advantage to cancer cells.
The Michelakis group demonstrated that DCA could reverse the Warburg effect in cancer cells by inhibiting PDK.[5] This metabolic reprogramming led to the reactivation of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.[5] This discovery, highlighting a potential non-toxic, targeted anticancer therapy, ignited a surge of interest in DCA within the oncology research community and among patients.
Mechanism of Action: Targeting the Gatekeeper of Mitochondrial Metabolism
The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK) , an enzyme that phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDC) . The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.
In cancer cells, PDK is often overexpressed, leading to the inhibition of PDC and a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). By inhibiting PDK, DCA restores PDC activity, redirecting glucose metabolism from glycolysis to oxidative phosphorylation within the mitochondria. This metabolic reprogramming has several downstream consequences that contribute to its anticancer effects:
-
Increased Reactive Oxygen Species (ROS) Production: The reactivation of mitochondrial respiration leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptotic pathways.
-
Mitochondrial Membrane Depolarization: DCA has been shown to decrease the hyperpolarized mitochondrial membrane potential often observed in cancer cells, which is a factor in their resistance to apoptosis.
-
Induction of Apoptosis: The culmination of these effects is the activation of the intrinsic apoptotic pathway, leading to the selective death of cancer cells.[8][9][10][11]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from selected clinical trials of DCA in both lactic acidosis and cancer.
Table 1: Dichloroacetate in Lactic Acidosis
| Study | Patient Population | Number of Patients | DCA Dosage | Key Outcomes | Adverse Events |
| Stacpoole et al. (1992)[1][2] | Adults with severe lactic acidosis | 252 (126 DCA, 126 placebo) | Intravenous infusion | - Arterial lactate decreased ≥20% in 66% of DCA group vs. 36% in placebo (p=0.001)- No significant improvement in hemodynamics or survival | Not specified in detail |
| Stacpoole et al. (2006)[2][3][4] | Children with congenital lactic acidosis | 43 | 12.5 mg/kg orally twice daily | - Blunted postprandial increase in blood lactate- No significant improvement in neurological or other clinical outcomes | Generally well-tolerated |
Table 2: Dichloroacetate in Oncology (Phase I/II Trials)
| Study | Cancer Type | Number of Patients | DCA Dosage | Key Outcomes | Common Adverse Events |
| Michelakis et al. (2010) | Glioblastoma (recurrent) | 5 | Oral, dose-adjusted | - Evidence of tumor regression in some patients- Increased tumor cell apoptosis | Reversible peripheral neuropathy |
| Dunbar et al. (2014)[12] | Recurrent malignant brain tumors | 15 | 4-8 mg/kg orally twice daily (genotype-guided) | - No dose-limiting toxicities at 4 weeks- Disease stabilization in 8 evaluable patients | Paresthesias (mild) |
| Chu et al. (2015) | Advanced solid tumors | 24 | 6.25-12.5 mg/kg orally twice daily | - Recommended Phase 2 dose: 6.25 mg/kg BID- 8 patients with stable disease | Fatigue, nausea, peripheral neuropathy |
| Garon et al. (2014) | Metastatic breast and non-small cell lung cancer | 19 | 6.25 mg/kg orally twice daily | - No objective responses- 3 patients with stable disease | Fatigue, nausea, neuropathy |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of DCA.
In Vitro Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of DCA on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, U87 glioblastoma) and non-cancerous control cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
DCA Treatment: Cells are treated with a range of DCA concentrations (typically 0.5 mM to 50 mM) for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
After DCA treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[13]
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are harvested after DCA treatment.
-
Cells are washed and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14]
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of DCA in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
DCA Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. DCA is typically administered in the drinking water or via oral gavage.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for proliferation markers).[5]
Clinical Trial Protocol for Lactic Acidosis
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1][2]
-
Inclusion Criteria: Patients with a confirmed diagnosis of lactic acidosis (e.g., arterial lactate > 5 mmol/L and pH < 7.35).[1]
-
Intervention: Intravenous infusion of sodium dichloroacetate or a placebo solution.[1][2]
-
Primary Endpoints:
-
Monitoring: Continuous monitoring of vital signs, blood gases, and lactate levels.
Phase I Clinical Trial Protocol in Oncology
-
Study Design: An open-label, dose-escalation study (e.g., 3+3 design).[12][15]
-
Inclusion Criteria: Patients with advanced, refractory solid tumors for whom standard therapies have failed.[16][17]
-
Intervention: Oral administration of DCA, starting at a low dose and escalating in subsequent cohorts of patients in the absence of dose-limiting toxicities.[12][15]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of DCA.[12]
-
Secondary Objectives: To evaluate the safety and tolerability of DCA, to assess its pharmacokinetic profile, and to look for preliminary signs of anti-tumor activity.[12]
-
Toxicity Assessment: Patients are monitored closely for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Signaling Pathways
DCA's therapeutic effects, particularly in cancer, are mediated through the modulation of key signaling pathways.
The Warburg Effect and its Reversal by DCA
The Warburg effect is a central feature of cancer metabolism. This pathway illustrates how DCA intervenes to shift cancer cell metabolism back towards oxidative phosphorylation.
DCA-Induced Apoptotic Signaling
The induction of apoptosis by DCA in cancer cells involves a cascade of events initiated by the restoration of mitochondrial function.
Conclusion and Future Directions
Dichloroacetic acid represents a compelling example of drug repurposing, with a rich history spanning metabolic disorders and oncology. Its well-defined mechanism of action, targeting the fundamental metabolic alterations in cancer cells, offers a rational basis for its therapeutic application. While early clinical trials have provided valuable data on its safety and preliminary efficacy, larger, well-designed randomized controlled trials are necessary to definitively establish its role in cancer therapy.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic potential of DCA with conventional chemotherapies, targeted agents, and immunotherapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to DCA treatment.
-
Optimizing Dosing Strategies: Further refining dosing schedules, potentially guided by pharmacogenomics, to maximize efficacy and minimize toxicity.
-
Exploring Resistance Mechanisms: Understanding the potential mechanisms of resistance to DCA to develop strategies to overcome them.
The journey of dichloroacetic acid from a simple chemical to a potential anticancer agent underscores the importance of understanding cellular metabolism in disease and highlights the opportunities for innovative therapeutic development. Continued rigorous scientific investigation will be crucial to fully realize the clinical potential of this intriguing molecule.
References
- 1. A controlled clinical trial of dichloroacetate for treatment of lactic acidosis in adults. The Dichloroacetate-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled clinical trial of dichloroacetate for treatment of congenital lactic acidosis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. medicorcancer.com [medicorcancer.com]
- 7. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 8. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thedcasite.com [thedcasite.com]
- 12. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thedcasite.com [thedcasite.com]
- 14. Dichloroacetate Enhances Adriamycin-Induced Hepatoma Cell Toxicity In Vitro and In Vivo by Increasing Reactive Oxygen Species Levels | PLOS One [journals.plos.org]
- 15. anticancerfund.org [anticancerfund.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Facebook [cancer.gov]
An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2,2-Dichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,2-dichloroacetic acid (DCA). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
General & Chemical Identification
This compound, also known as dichloroethanoic acid, is an organochlorine compound and an analog of acetic acid.[1][2] It features two chlorine atoms substituting the alpha-carbon hydrogens.[1] DCA occurs naturally in seaweed such as Asparagopsis taxiformis and is also a byproduct of drinking water chlorination.[2] In the context of drug development, it is primarily investigated for its role as a metabolic modulator.[3]
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | Dichloroacetic acid, Bichloroacetic acid (BCA), Dichloroethanoic acid, DCA[1][2][4] |
| CAS Number | 79-43-6[1][2] |
| Molecular Formula | C₂H₂Cl₂O₂ / CHCl₂COOH[1][2] |
| Molecular Weight | 128.94 g/mol [1][2] |
| SMILES | C(C(=O)O)(Cl)Cl[1][2] |
Tabulated Physical and Chemical Properties
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: Physical Properties
| Property | Value | Conditions |
| Appearance | Colorless liquid or crystalline solid[1][2][5] | Ambient |
| Odor | Pungent[1][6] | - |
| Melting Point | 9 - 11 °C (48.2 - 51.8 °F)[2][6][7] | - |
| Boiling Point | 194 °C (381 °F)[2][5][6] | 760 mmHg |
| Density | 1.5634 g/cm³[2][5] | at 20 °C |
| Vapor Pressure | 0.179 mmHg[1] | at 25 °C |
| Vapor Density | 4.5 (Air = 1)[6][8] | - |
| Refractive Index | 1.466[6][8] | at 20 °C |
| Flash Point | > 110 °C (> 230 °F)[6] | - |
Table 2: Chemical and Solubility Properties
| Property | Value | Conditions |
| pKa (Acidity Constant) | 1.26 - 1.48[1][2][6] | at 25 °C |
| Solubility in Water | Miscible[2][5] | - |
| Other Solubilities | Miscible with ethanol (B145695) and diethyl ether[2][5]. Slightly soluble in chloroform[6]. | - |
| LogP (Octanol/Water Partition Coeff.) | 0.92[1][6][7] | - |
| Stability | Stable under standard conditions; hygroscopic[6]. | - |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[6]. | - |
Experimental Protocols
This section details the standard methodologies for determining key physical and chemical properties of this compound.
Melting Point Determination (Thiele Tube Method)
The melting point is a crucial indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[1]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is sealed at one end.[8]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.[9]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner.[9] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[10] The temperature at which the last crystal dissolves is recorded as the end of the range.[10]
-
Purity Assessment: A broad melting range suggests the presence of impurities.[1]
Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable for small sample volumes.[11]
Methodology:
-
Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube (fusion tube).[12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or similar heating bath.[11]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a slow stream of bubbles.[13]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[13] At this point, heating is discontinued.
-
Measurement: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[12] The barometric pressure should also be recorded.[11]
pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa).[14]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water.[6][15] To maintain constant ionic strength, a salt such as 0.15 M potassium chloride is added.[6]
-
Apparatus Calibration: A pH meter with a glass electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).[6]
-
Titration: The DCA solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[16]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the solution to stabilize.[16] Data points are collected more frequently near the equivalence point, where the pH changes most rapidly.[16]
-
Data Analysis: The collected data (pH vs. volume of titrant) is plotted. The pKa is determined from the titration curve. At the half-equivalence point (the point where half of the acid has been neutralized), the pH is equal to the pKa.[16] Multiple titrations (at least three) are performed to ensure accuracy and reproducibility.[6]
Aqueous Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility.
Methodology:
-
Initial Test: To a test tube containing approximately 0.75 mL of deionized water, add a small, measured amount of this compound (e.g., 25 mg).[17]
-
Mixing: Vigorously shake or vortex the tube for 1-2 minutes.[18]
-
Observation: Visually inspect the mixture. If the DCA completely dissolves, it is considered soluble. Since DCA is miscible with water, it should dissolve readily.[2][5]
-
pH Measurement: Test the resulting solution with litmus (B1172312) or pH paper. Due to its acidic nature (pKa ≈ 1.3), the solution will be strongly acidic.[19]
-
Solubility in Other Solvents: For a comprehensive profile, repeat the procedure using other solvents such as 5% NaOH, 5% NaHCO₃, and 5% HCl.[17] As a strong acid, DCA will react exothermically with basic solutions.
Visualizing Key Concepts and Pathways
The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.
Mechanism of Action: PDK Inhibition
Dichloroacetic acid's primary pharmacological action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[3] This inhibition prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA and shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[3][7]
Experimental Workflow: pKa Determination
The workflow for determining the pKa of DCA involves precise titration and data analysis to find the half-equivalence point.
Structure-Acidity Relationship
The acidity of acetic acid derivatives increases significantly with the number of electron-withdrawing chlorine atoms on the alpha-carbon. This inductive effect stabilizes the carboxylate anion, making the proton more likely to dissociate.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. asdlib.org [asdlib.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity 2,2-Dichloroacetic Acid
Introduction
2,2-Dichloroacetic acid (DCA) and its salts are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications, including in the treatment of metabolic disorders and as an investigational cancer therapy. The efficacy and safety of DCA in these applications are critically dependent on its purity. This document provides detailed protocols for two distinct methods for the synthesis of high-purity this compound, intended for use in a laboratory setting. The methods covered are the synthesis from chloral (B1216628) hydrate (B1144303), a classic and high-yielding laboratory procedure, and a method for producing high-purity sodium dichloroacetate (B87207) from dichloroacetyl chloride, which can then be converted to the free acid.
Synthesis Methods Overview
Two primary methods for the synthesis of high-purity this compound are detailed below. The selection of a particular method may depend on the available starting materials, required scale, and desired final purity.
-
Synthesis from Chloral Hydrate: This method involves the reaction of chloral hydrate with calcium carbonate and a cyanide catalyst. It is a well-established procedure that provides a high yield of dichloroacetic acid.[1][2]
-
Synthesis from Dichloroacetyl Chloride: This route produces high-purity sodium dichloroacetate through an esterification and subsequent hydrolysis of dichloroacetyl chloride.[3][4] The resulting salt can be used directly or acidified to yield the free acid. This method is particularly suitable when a very high purity final product is required, for instance, for pharmaceutical applications.[3][4]
The following table summarizes the key quantitative data for each method, allowing for a direct comparison.
| Parameter | Synthesis from Chloral Hydrate | Synthesis of Sodium Dichloroacetate from Dichloroacetyl Chloride |
| Starting Material | Chloral Hydrate | 2,2'-Dichloroacetyl chloride, 9-Fluorenylmethanol |
| Key Reagents | Calcium carbonate, Sodium cyanide | Toluene, Methanol (B129727), Methylene (B1212753) dichloride |
| Reaction Type | Hydrolysis/Rearrangement | Esterification, Hydrolysis, Recrystallization |
| Reported Yield | 88-92%[1] | Not explicitly stated for the entire process, but the focus is on purity. |
| Reported Purity | High, purified by vacuum distillation[1] | > 99.5% (for the sodium salt)[3][4] |
| Key Advantages | High yield, well-documented procedure | Very high purity of the final product, suitable for pharmaceutical use |
| Key Disadvantages | Use of toxic sodium cyanide | Multi-step process, requires specific starting materials |
Experimental Protocols
Method 1: Synthesis of this compound from Chloral Hydrate
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials and Equipment:
-
3 L round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Apparatus for vacuum distillation (Claisen flask with a fractionating side arm)
-
Chloral hydrate (U.S.P. grade)
-
Precipitated calcium carbonate
-
Amyl alcohol
-
Technical sodium cyanide
-
Concentrated hydrochloric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a 3 L round-bottomed flask equipped with a reflux condenser and a thermometer, dissolve 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°C).
-
Addition of Reagents: Temporarily remove the condenser and add 152.5 g (1.52 moles) of precipitated calcium carbonate. Follow this with the addition of 2 cc of amyl alcohol (to prevent foaming) and a solution of 10 g of technical sodium cyanide in 25 cc of water.
-
Reaction Initiation: Gently heat the reaction mixture with a low flame. The temperature should reach 75°C in approximately ten minutes. At this point, discontinue heating. The reaction is exothermic, and the temperature will continue to rise to 80–85°C over the next five to ten minutes before it starts to drop.
-
Reflux: As soon as the temperature begins to fall, heat the solution to boiling and maintain a reflux for twenty minutes.
-
Cooling and Acidification: Cool the reaction mixture to 0–5°C in an ice bath. Carefully acidify the mixture with 215 cc of concentrated hydrochloric acid (sp. gr. 1.18).
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract with five 100-cc portions of ether. Emulsions may form during extraction and can be broken by filtering through a fluted filter.
-
Drying and Solvent Removal: Combine the ether extracts and dry them over 20 g of anhydrous sodium sulfate. Remove the ether by distillation from a steam bath.
-
Vacuum Distillation: Purify the crude dichloroacetic acid by vacuum distillation using a Claisen flask with a fractionating side arm. The product should not be distilled at atmospheric pressure as it is prone to decomposition.[1] Collect the fraction boiling at 99–104°C/23 mm.
-
Yield: The expected yield of this compound is 172–180 g (88–92% of the theoretical amount).[1]
Safety Precautions: This reaction involves the use of sodium cyanide, which is highly toxic. Hydrogen cyanide gas may be evolved, so the entire procedure must be carried out in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety goggles, must be worn at all times.
Method 2: Synthesis of High-Purity Sodium 2,2-Dichloroacetate from Dichloroacetyl Chloride
This protocol is based on a patented method for producing high-purity sodium dichloroacetate suitable for use as a bulk medicinal chemical.[3][4]
Materials and Equipment:
-
Reaction flasks
-
Stirring apparatus
-
Heating and cooling apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
2,2'-Dichloroacetyl chloride
-
9-Fluorenylmethanol
-
Toluene
-
Methanol
-
Methylene dichloride
Procedure:
Step 1: Esterification to Fluorenylmethyl Dichloroacetate
-
Reaction Setup: In a suitable reaction vessel, dissolve 9-fluorenylmethanol in toluene.
-
Addition of Dichloroacetyl Chloride: Add 2,2'-dichloroacetyl chloride to the solution. The molar ratio of 2,2'-dichloroacetyl chloride to 9-fluorenylmethanol should be between 1.1 and 1.3.
-
Reaction: Heat the mixture to 100-120°C and maintain the reaction for 2-6 hours to form fluorenylmethyl dichloroacetate.
Step 2: Hydrolysis to Sodium Dichloroacetate
-
Hydrolysis: Subject the fluorenylmethyl dichloroacetate obtained in the previous step to hydrolysis using methanol as the solvent to yield the crude sodium 2,2-dichloroacetate.
Step 3: Recrystallization for High Purity
-
Dissolution: Dissolve 430 g of the crude sodium dichloroacetate in a mixed solvent of 258 ml of methanol and 2150 ml of methylene dichloride at 39°C.
-
Crystallization: Cool the solution to 20°C to induce the precipitation of the purified solid.
-
Isolation and Drying: Collect the solid precipitate by filtration and dry it under vacuum at 60°C. This process yields 300 g of the final product, sodium 2,2-dichloroacetate, with a purity of 99.5%.[3][4]
Conversion to this compound (Optional):
To obtain the free acid, the purified sodium dichloroacetate can be dissolved in water and carefully acidified with a strong acid (e.g., hydrochloric acid), followed by extraction with a suitable organic solvent (e.g., ether) and subsequent purification by distillation, similar to the workup in Method 1.
Visualizations
Below are diagrams illustrating the chemical pathways and experimental workflows described in the protocols.
Caption: Reaction pathway for the synthesis of this compound from chloral hydrate.
Caption: Workflow for the synthesis of high-purity sodium 2,2-dichloroacetate.
References
Application Notes and Protocols for the Quantification of Dichloroacetic Acid (DCA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dichloroacetic acid (DCA) in various biological matrices. The protocols are designed to offer robust and reproducible results for research and drug development applications.
Introduction
Dichloroacetic acid (DCA) is a small molecule that has garnered significant interest as a potential therapeutic agent, particularly in the context of cancer metabolism.[1][2][3][4][5][6] It is also a known contaminant in chlorinated drinking water.[7] Accurate quantification of DCA in biological samples such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated analytical techniques for the precise measurement of DCA, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques: A Comparative Overview
Several analytical methods are available for the quantification of DCA in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for DCA analysis. Due to the polar nature of DCA, derivatization is typically required to increase its volatility for GC analysis.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for DCA quantification, especially for small, polar compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with conductivity or UV detection, can also be employed for DCA analysis. These methods may offer simpler sample preparation.[7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for DCA quantification in different biological matrices.
Table 1: Performance of GC-MS Methods for DCA Quantification
| Biological Matrix | Derivatization Agent | Quantitation Limit | Linearity Range | Recovery | Reference |
| Human Plasma | 12% Boron trifluoride-methanol | 0.3 - 1.5 µM | Not Specified | 46.9% - 78.5% | [8] |
Table 2: Performance of LC-MS/MS Methods for DCA Quantification
| Biological Matrix | Method | Limit of Detection | Linearity Range | Notes | Reference |
| Rat Blood, Liver, Kidney, Lung | HILIC-MS/MS | Not Specified | Not Specified | Levels found: 17.2 ng/mL (liver), 262.4 ng/mL (kidney), 175.1 ng/mL (lung), 39.5 ng/mL (blood) | [9] |
Table 3: Performance of HPLC Methods for DCA Quantification
| Biological Matrix | Detector | Lower Detection Limit | Linear Response Range | Correlation with GC | Reference |
| Blood and Urine | Conductivity Detector | 0.05 µg/mL | 0.05 - 100 µg/mL | r = 0.999 | [7] |
Experimental Protocols
Protocol 1: Quantification of DCA in Human Plasma by GC-MS
This protocol is based on the method described by Jia et al. (1998).[8]
1. Sample Preparation and Derivatization:
- Collect blood samples from subjects at various time points after DCA administration.
- Prepare plasma from the collected blood samples.
- To a known volume of plasma, add an internal standard (e.g., [13C1,2]DCA).
- Derivatize the DCA and its metabolites to their methyl esters by reacting with a 12% boron trifluoride-methanol complex.
2. Extraction:
- Extract the resulting methyl esters with methylene (B1212753) chloride.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Injection Mode: Splitless
- Injector Temperature: 250°C
- Column: (Specify column type, e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI)
- Source Temperature: 230°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: Select appropriate m/z values for the derivatized DCA and internal standard.
4. Quantification:
- Generate a calibration curve by analyzing standards of known DCA concentrations.
- Calculate the concentration of DCA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of DCA in Rat Tissues by LC-MS/MS
This protocol is a general representation based on hydrophilic interaction liquid chromatography (HILIC) methods.[9]
1. Sample Preparation:
- Homogenize tissue samples (e.g., liver, kidney, lung) in a suitable buffer.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant containing DCA.
2. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 150 mm, 3 µm)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Ammonium formate (B1220265) buffer in water
- Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
- Flow Rate: (Specify flow rate, e.g., 0.3 mL/min)
- Column Temperature: 30°C
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Monitor specific precursor-to-product ion transitions for DCA and any internal standard used.
3. Quantification:
- Prepare a calibration curve using matrix-matched standards.
- Quantify DCA in the tissue homogenates based on the peak area response relative to the calibration curve.
Protocol 3: Quantification of DCA in Blood and Urine by HPLC
This protocol is based on the method described by Shroads et al. (2000).[7]
1. Sample Preparation:
- Urine and plasma samples can be analyzed with minimal pretreatment.
- For plasma, protein precipitation with an organic solvent may be necessary.
- For urine, simple dilution may be sufficient.
2. HPLC Analysis:
- HPLC System:
- Column: Anion-exchange column
- Detector: Conductivity detector
- Mobile Phase: A gradient of sodium hydroxide (B78521) in 40% methanol. Start with an initial concentration of 0.01 mM sodium hydroxide and increase linearly to 60 mM over 30 minutes.
- Flow Rate: (Specify flow rate, e.g., 1.0 mL/min)
3. Quantification:
- Construct a calibration curve using DCA standards prepared in the appropriate matrix (e.g., blank plasma or urine).
- Determine the concentration of DCA in the samples from the calibration curve.
Visualizations
DCA Quantification Workflow
Caption: A generalized workflow for the quantification of DCA in biological samples.
DCA Signaling Pathway in Cancer Metabolism
Caption: DCA inhibits PDK, leading to PDH activation and a metabolic shift in cancer cells.
References
- 1. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ccnm.edu [ccnm.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Dichloroacetic Acid (DCA) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetic acid (DCA) is a small molecule of significant interest in drug development, particularly for its potential as a cancer therapeutic. Its mechanism of action involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), leading to a metabolic shift in cancer cells from glycolysis to oxidative phosphorylation, which can promote apoptosis.[1] Accurate and reliable quantification of DCA in various biological matrices is crucial for preclinical and clinical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the determination of DCA. However, due to its high polarity and low volatility, direct analysis of DCA by GC-MS is challenging. Chemical derivatization is a necessary step to convert DCA into a more volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the analysis of DCA using GC-MS, with a focus on derivatization, method validation, and data interpretation.
Data Presentation: Quantitative Performance of a Validated GC-MS Method for DCA Analysis
The following table summarizes the quantitative performance parameters of a validated GC-MS method for the analysis of Dichloroacetic acid, demonstrating its suitability for sensitive and accurate quantification.
| Parameter | Dichloroacetic Acid (in Drinking Water)[2] | Dichloroacetic Acid (in Armodafinil Drug Substance)[3] |
| Derivatization Method | Methylation | Not Specified (Direct Headspace) |
| Limit of Detection (LOD) | 0.42 µg/L | 0.00003 µg/mL |
| Limit of Quantification (LOQ) | 1.40 µg/L | 0.00009 µg/mL |
| **Linearity (R²) ** | > 0.99 | 0.9908 |
| Recovery | 69.9 – 107.3% | 108.2 – 111.7% |
| Precision (RSD) | Not Specified | Not Specified |
Experimental Protocols
Sample Preparation and Extraction
The following is a general protocol for the extraction of DCA from a liquid biological matrix (e.g., plasma, urine).
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled DCA)
-
Protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Extraction solvent (e.g., methylene (B1212753) chloride, ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
To 100 µL of the biological sample, add a known amount of the internal standard solution.
-
For protein-containing samples (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins. For urine, this step may not be necessary.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Add 500 µL of the extraction solvent (e.g., methylene chloride).
-
Vortex for 2 minutes to extract DCA into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.
Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Pentafluorobenzyl bromide (PFBBr) is a widely used derivatization reagent for carboxylic acids, including DCA. It converts the polar carboxylic acid group into a less polar, volatile pentafluorobenzyl ester, which is amenable to GC-MS analysis.[4][5]
Materials:
-
Dried sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Catalyst (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vial
-
Heating block or water bath
Protocol:
-
Reconstitute the dried sample extract in 50 µL of acetone.
-
Add 10 µL of the PFBBr solution to the reaction vial.
-
Add 5 µL of the catalyst to initiate the reaction.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 100 µL of hexane (B92381) and a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex and centrifuge briefly.
-
Transfer the supernatant to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of PFB-derivatized DCA. These may need to be optimized for your specific instrument and application.
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for PFB-DCA and the internal standard. For PFB-DCA, key ions would include the molecular ion and fragment ions resulting from the loss of the pentafluorobenzyl group and chlorine atoms.
-
Mandatory Visualizations
Dichloroacetic Acid (DCA) Signaling Pathway
Caption: DCA inhibits PDK, promoting oxidative phosphorylation.
GC-MS Analytical Workflow for DCA
Caption: Analytical workflow for DCA quantification by GC-MS.
Method Validation Considerations
A robust validation of the GC-MS method is essential to ensure reliable and reproducible results. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify DCA from other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples to check for interferences at the retention time of the analyte.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve should be prepared using a series of standards of known concentrations, and the coefficient of determination (R²) should be close to 1.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual measurements and is typically expressed as the relative standard deviation (RSD). These should be assessed at multiple concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The stability of DCA in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) and the stability of the derivatized sample should be evaluated.
Troubleshooting
-
Poor Peak Shape: This can be caused by active sites in the GC system. Ensure proper injector and column maintenance. Incomplete derivatization can also lead to tailing peaks.
-
Low Recovery: This may indicate inefficient extraction or derivatization. Optimize extraction solvent, pH, and derivatization conditions (reagent concentration, temperature, and time).
-
Interferences: Matrix effects can suppress or enhance the signal. Use a stable isotope-labeled internal standard to compensate for matrix effects. Ensure adequate chromatographic separation from interfering peaks.
-
Artifactual DCA Formation: It has been reported that trichloroacetic acid (TCA), a potential metabolite or co-contaminant, can be converted to DCA during some derivatization procedures.[6] Method development should include an evaluation of this potential artifact, and if necessary, a milder derivatization technique or an alternative analytical method like LC-MS/MS may be considered.[6]
References
- 1. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dichloroacetate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Dichloroacetate (B87207) (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), is a molecule of significant interest in metabolic research and drug development. Its ability to shift cellular metabolism from glycolysis towards oxidative phosphorylation has prompted investigations into its therapeutic potential for various diseases, including cancer and metabolic disorders.[1][2] Accurate and sensitive quantification of DCA in biological samples is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies. This application note presents a detailed protocol for the analysis of dichloroacetate in biological matrices, such as plasma and tissue homogenates, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology, which avoids derivatization, offers high specificity and throughput for reliable DCA quantification.[3]
Introduction
Dichloroacetate is a small, polar molecule that has been investigated for its therapeutic effects in conditions such as genetic mitochondrial diseases, lactic acidosis, and various cancers.[4][5] DCA exerts its primary pharmacological effect by inhibiting pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[2][4][5] This enzymatic activation facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial glucose oxidation over glycolysis, a phenomenon known as the Warburg effect in cancer cells.[1][2]
Given its therapeutic potential and its presence as an environmental contaminant in chlorinated drinking water, sensitive and specific analytical methods are required for its detection and quantification in complex biological samples.[3] While gas chromatography-mass spectrometry (GC-MS) methods have been developed, they often require derivatization steps that can be time-consuming and may introduce analytical variability.[3][6] LC-MS/MS offers a direct and highly selective alternative for the analysis of small, polar compounds like DCA.[3] This application note provides a comprehensive protocol for the extraction and quantification of DCA from biological matrices using LC-MS/MS.
Signaling Pathway of Dichloroacetate
Dichloroacetate's primary mechanism of action involves the modulation of cellular metabolism through the inhibition of pyruvate dehydrogenase kinase (PDK). This leads to a cascade of events that shifts the cell's energy production from anaerobic glycolysis to aerobic respiration via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.
Experimental Protocols
This section provides a detailed methodology for the quantification of DCA in biological samples.
Materials and Reagents
-
Dichloroacetic acid (DCA), 99% purity (Sigma-Aldrich)
-
Difluoroacetic acid (DFA) or other suitable internal standard (Sigma-Aldrich)
-
HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) (Fisher Scientific)
-
Formic acid, LC-MS grade (Fisher Scientific)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation
The following protocol is a general guideline for the extraction of DCA from plasma or serum. It can be adapted for other biological matrices.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 5 µL of the internal standard working solution (e.g., Difluoroacetic acid at 500 nmol/mL) to each sample, standard, and quality control.[7]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for different LC-MS/MS systems.
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dichloroacetate (DCA) | 127 | 83 | -20 |
| Difluoroacetic acid (DFA) | 95 | 51 | -18 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of dichloroacetate.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² Value |
| Dichloroacetate (DCA) | 1 - 1000 | > 0.995 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Dichloroacetate (DCA) | 0.5 | 1.0 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10% | < 15% | 90 - 110% |
| Medium | 50 | < 10% | < 15% | 90 - 110% |
| High | 500 | < 10% | < 15% | 90 - 110% |
Data presented are representative and may vary depending on the specific instrumentation and matrix used.
Experimental Workflow
The overall experimental workflow for the quantification of dichloroacetate is depicted in the following diagram.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the sensitive and selective quantification of dichloroacetate in biological matrices. The protocol, which avoids cumbersome derivatization steps, is suitable for high-throughput analysis in research and drug development settings. The provided methodologies and performance characteristics demonstrate the suitability of this approach for accurate pharmacokinetic and metabolic studies involving dichloroacetate.
References
- 1. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcaguide.org [dcaguide.org]
- 3. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Dichloroacetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of dichloroacetate (B87207) (DCA) in various animal models. The information compiled is based on a review of preclinical studies and is intended to guide researchers in designing and executing methodologically sound experiments.
Introduction
Sodium dichloroacetate (DCA) is a small molecule that has been investigated for various therapeutic applications, including metabolic disorders and oncology.[1] It functions by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[2] This action shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism of particular interest in cancer research where the Warburg effect (a reliance on glycolysis even in the presence of oxygen) is a hallmark.[2][3] When planning in vivo studies, careful consideration of the animal model, dosage, and route of administration is crucial for obtaining reliable and reproducible data.
Data Presentation: Quantitative Summary of Oral DCA Administration
The following tables summarize the dosages and administration methods of DCA used in various animal models as reported in the scientific literature.
Table 1: Dichloroacetate Administration via Drinking Water
| Animal Model | Strain | Concentration in Drinking Water (g/L) | Estimated Daily Dose (mg/kg/day) | Duration | Key Findings/Observations | Reference |
| Mouse | B6C3F₁ | 0.05, 0.5, 5 | 7.6, 77, 486 | 60-75 weeks | Increased incidence of hepatocellular adenomas and carcinomas at higher doses. | [4] |
| Mouse | B6C3F₁ | 1.0, 3.5 | Not specified | 60 weeks | Increased frequency of liver mutations at 3.5 g/L. | [4] |
| Mouse | B6C3F₁ | 0.5, 3.5 | Not specified | 104 weeks | High dose increased incidence and multiplicity of liver carcinomas. | [5] |
| Mouse | B6C3F₁ | 5 | Not specified | 76 weeks | Study focused on liver pathology. | [4] |
| Rat | Fischer-344 | 0.2 | Not specified | 7 days | Used to deplete GST-zeta activity before pharmacokinetic studies. | [6] |
| Rat | Fischer-344 | 0.05, 0.5, 5.0 | Not specified | Chronic studies | Details on carcinogenicity. | [7] |
| Rat | Fischer-344 | 2.5 (reduced to 1.0) | 139 (time-weighted average) | 103 weeks | Peripheral neuropathy observed, leading to dose reduction. |
Table 2: Dichloroacetate Administration via Oral Gavage
| Animal Model | Strain | Dose (mg/kg) | Frequency | Vehicle | Duration | Key Findings/Observations | Reference |
| Rat | Fischer-344 | 0.05 - 20 | Single dose | Not specified | Pharmacokinetic study | Dose-dependent elimination. | [6] |
| Rat | Sprague Dawley | 100 | Daily | Sodium Acetate (as control) | 8 days | Assessed induction of hepatic enzymes. | [8] |
| Rat | Nondiabetic | 100 | Single dose | Saline (as control) | Pharmacodynamic study | Derivatives of DCA retained biological activity. | [9] |
| Mouse | B6C3F₁ | 7.5, 15, 30 | Daily | Distilled Water | 13 weeks | Study on oxidative stress. | [10] |
Table 3: Dichloroacetate Administration in Other Animal Models
| Animal Model | Strain | Dose (mg/kg) | Frequency | Route | Duration | Key Findings/Observations | Reference |
| Dog | Beagle | 6.25 | Twice daily (q12h) | Oral | 4 weeks | Characterized pharmacokinetics and dynamics. Slower clearance compared to rodents. | [11][12] |
| Dog | Beagle | 12.5, 39.5, 72 | Daily | Capsules | 90 days | At 72 mg/kg/day, effects included partial paralysis of hind limbs. |
Experimental Protocols
Protocol 1: Preparation of Sodium Dichloroacetate Solution for Oral Administration
This protocol describes the preparation of a stock solution of sodium dichloroacetate (DCA) and its subsequent dilution for administration in drinking water or via oral gavage.
Materials:
-
Dichloroacetic acid (liquid) or Sodium Dichloroacetate (salt)
-
Distilled or deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile containers
Procedure:
-
Preparation of 1 M DCA Stock Solution (from Dichloroacetic Acid):
-
To prepare a 1 M DCA stock solution, dilute 0.827 mL of dichloroacetic acid stock solution (concentration of 1.547 g/mL) in 2 mL of distilled water.[13]
-
Adjust the pH to approximately 7.0 by titrating with a sodium hydroxide solution.[13] This step is crucial to neutralize the acidity of the solution.
-
Bring the final volume to 10 mL with distilled water.[13]
-
Sterile filter the final solution using a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C.[13] It is recommended to prepare fresh stock solutions regularly (e.g., every four weeks).[13]
-
-
Preparation of DCA Solution for Drinking Water:
-
Based on the desired final concentration (e.g., in g/L), calculate the volume of the DCA stock solution needed.
-
Add the calculated volume of the DCA stock solution to the total volume of drinking water.
-
Ensure the final solution is thoroughly mixed.
-
The stability of DCA in drinking water has been shown to be adequate for at least 8-12 days, but it is good practice to change the water bottles at least twice a week.[14]
-
-
Preparation of DCA Solution for Oral Gavage:
-
Dilute the DCA stock solution with a suitable vehicle (e.g., distilled water, saline) to achieve the desired final concentration for the intended dosage (mg/kg).
-
The volume to be administered will depend on the animal's weight and the concentration of the solution, typically not exceeding 10 mL/kg for mice and rats.[15][16]
-
Protocol 2: Oral Administration of Dichloroacetate via Gavage in Rodents
This protocol provides a standardized procedure for oral gavage in mice and rats, a common method for precise oral dosing.
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-20 gauge for rats, with a rounded tip).[15][16]
-
Syringes
-
Prepared DCA solution
-
Animal scale
Procedure:
-
Animal Preparation and Handling:
-
Weigh the animal to accurately calculate the volume of the DCA solution to be administered.[15]
-
Restrain the animal securely. For mice, scruff the mouse to immobilize the head and body.[16] For rats, hold the animal near the thoracic region and support the lower body.[15] The head should be tilted slightly upwards to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Measurement and Insertion:
-
Before the first use on an animal, measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib or the xiphoid process (bottom of the sternum).[15][17] This ensures the needle will reach the stomach without causing perforation. Mark the needle if necessary.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate towards the esophagus.[15][17] The animal may exhibit a swallowing reflex, which can aid in the passage of the tube.
-
Crucially, if any resistance is met, do not force the needle. [15] Resistance may indicate entry into the trachea. Withdraw the needle and attempt re-insertion.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus and has advanced to the predetermined depth, slowly administer the DCA solution from the syringe.[17]
-
Administering the solution slowly minimizes the risk of regurgitation and aspiration.
-
-
Post-Procedure Monitoring:
-
After administration, gently remove the gavage needle following the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes immediately after the procedure and again within 12-24 hours.[15]
-
Mandatory Visualizations
Signaling Pathway of Dichloroacetate
Caption: Mechanism of action of Dichloroacetate (DCA).
Experimental Workflow for Oral Gavage Study
Caption: A typical experimental workflow for an oral gavage study.
References
- 1. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antineoplastic effects of sodium dichloroacetate and omeprazole, alone or in combination, on canine oral mucosal melanoma cells [frontiersin.org]
- 4. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dichloroacetic acid - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thedcasite.com [thedcasite.com]
- 8. Exposure of Rats to Multiple Oral Doses of Dichloroacetate Results in Upregulation of Hepatic Glutathione Transferases and NAD(P)H Dehydrogenase [Quinone] 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Mixtures of Dichloroacetate and Trichloroacetate on Induction of Oxidative Stress in Livers of Mice after Subchronic Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of oral dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metformin and sodium dichloroacetate effects on proliferation, apoptosis, and metabolic activity tested alone and in combination in a canine prostate and a bladder cancer cell line | PLOS One [journals.plos.org]
- 14. Table C-15, Wood et al. 2015 (M Mouse): Dichloroacetic Acid: Drinking Water - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Intravenous Delivery of 2,2-Dichloroacetic Acid (DCA) in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous delivery of 2,2-dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), for use in clinical research. The information compiled herein is intended to guide the preparation and administration of DCA in a research setting, ensuring safety, consistency, and adherence to best practices.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intravenous administration of sodium dichloroacetate (B87207) (DCA) as reported in clinical research literature.
Table 1: Intravenous Dosing Regimens for Sodium Dichloroacetate
| Parameter | Value | Notes |
| Starting Dose | 20-25 mg/kg | Administered once or twice weekly.[1] |
| Dose Escalation | Increase by 10 mg/kg weekly | Titration should be based on patient tolerance and absence of adverse events.[2] |
| Optimal Dose Range | 50-80 mg/kg | This range is suggested for achieving a therapeutic effect while managing side effects.[2] |
| Frequency | 1-2 times per week | Allows for management of potential cumulative toxicities.[1] |
Table 2: Infusion Parameters for Intravenous Sodium Dichloroacetate
| Parameter | Value | Notes |
| Diluent | 0.9% Sodium Chloride (50-100 mL) or Lactated Ringer's Solution (500 mL) | Lactated Ringer's is sometimes preferred.[1][2] |
| Infusion Duration | 20-60 minutes | Slower infusion can help mitigate immediate side effects.[1][2] |
| Infusion Rate | Approximately 8-9 mL/min (for a 500 mL bag over 60 minutes) | Rate should be adjusted based on total volume and desired infusion time.[2] |
Table 3: Stability of Reconstituted Sodium Dichloroacetate Solution
| Storage Condition | Duration | Notes |
| Refrigerated (4°C) | At least 4 years | Solutions must be prepared aseptically and sterilized by filtration.[3] |
Experimental Protocols
2.1. Protocol for Preparation of Sterile Sodium Dichloroacetate Intravenous Solution
Disclaimer: This protocol is a synthesis of best practices for preparing sterile investigational drug products. All procedures must be performed in a certified biological safety cabinet (BSC) or laminar flow hood using strict aseptic technique by trained personnel.
Materials:
-
Sodium dichloroacetate (DCA) powder for injection, clinical grade
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride for Injection or Lactated Ringer's Solution for Injection
-
Sterile, single-use syringes and needles of appropriate sizes
-
Sterile 0.22 micron syringe filter (e.g., PVDF or PES membrane)
-
Sterile, empty intravenous bag or vial for the final product
-
70% Isopropyl alcohol (IPA)
Procedure:
-
Preparation of the Aseptic Environment:
-
Disinfect the biological safety cabinet (BSC) with 70% IPA before introducing any materials.
-
Arrange all necessary sterile materials within the BSC in a manner that maintains sterility.
-
-
Reconstitution of Sodium Dichloroacetate Powder:
-
Calculate the required amount of sodium dichloroacetate powder based on the desired final concentration and volume.
-
Using a sterile syringe and needle, draw up the calculated volume of SWFI.
-
Inject the SWFI into the vial containing the sodium dichloroacetate powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Dilution and Sterile Filtration:
-
Draw the reconstituted DCA solution into a new sterile syringe of appropriate size.
-
Attach a sterile 0.22 micron syringe filter to the tip of the syringe.
-
Carefully inject the DCA solution through the filter into the final sterile intravenous bag or vial containing the chosen diluent (0.9% Sodium Chloride or Lactated Ringer's Solution).
-
Gently agitate the IV bag to ensure thorough mixing of the DCA solution with the diluent.
-
-
Labeling and Quality Control:
-
Label the final prepared IV solution with the patient identifier, drug name (Sodium Dichloroacetate), concentration, total volume, date and time of preparation, and expiration date.
-
Visually inspect the final solution for any particulate matter or discoloration. The solution should be clear and colorless.
-
Document the entire preparation process in the investigational drug pharmacy records.
-
2.2. Protocol for Intravenous Administration of Dichloroacetic Acid
Patient Preparation:
-
Ensure the patient is well-hydrated before the infusion.
-
Obtain and record baseline vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Establish intravenous access with an appropriately sized catheter.
Administration Procedure:
-
Verify the prepared DCA intravenous solution for the correct patient, drug, concentration, and expiration date.
-
Connect the IV bag to an infusion set and prime the line to remove any air.
-
Connect the infusion set to the patient's IV access.
-
Administer the DCA solution via intravenous infusion over the prescribed duration (typically 20-60 minutes).[1][2]
-
Monitor the patient for any signs of infusion-related reactions, such as pain at the injection site, flushing, or dizziness.
Post-Infusion Monitoring:
-
After the infusion is complete, flush the IV line with sterile saline.
-
Monitor the patient for a short period post-infusion (e.g., 30 minutes) for any immediate adverse effects.
-
Record post-infusion vital signs.
2.3. Co-administration of Neuroprotective Agents
To mitigate the risk of peripheral neuropathy, a common side effect of DCA treatment, the following oral supplements are often recommended on non-treatment days:[1]
-
Benfotiamine: 80-160 mg daily
-
Alpha-lipoic acid: 600-1,200 mg daily
-
Acetyl-L-carnitine: 1,000-2,000 mg daily
Additionally, intravenous alpha-lipoic acid and vitamin B1 may be administered following the DCA infusion.[2]
Visualizations
3.1. Signaling Pathway of Dichloroacetic Acid
Caption: Dichloroacetic Acid (DCA) inhibits Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of Pyruvate Dehydrogenase (PDH) and a metabolic shift towards oxidative phosphorylation.
3.2. Experimental Workflow for IV DCA Administration
Caption: A generalized workflow for the clinical administration of intravenous Dichloroacetic Acid (DCA) from patient preparation to post-infusion care.
References
Application Notes and Protocols for Protein Precipitation using 2,2-Dichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein precipitation is a fundamental technique for concentrating protein solutions and removing interfering substances such as salts, detergents, and lipids, making it a critical step in sample preparation for various downstream applications, including proteomics, enzyme assays, and western blotting.[1][2] While several reagents are commonly used for this purpose, 2,2-dichloroacetic acid (DCA) offers an alternative to the more prevalent trichloroacetic acid (TCA). This document provides detailed application notes and protocols for the use of DCA as a protein precipitating agent.
The mechanism of protein precipitation by chloroacetic acids like DCA is understood to involve the induction of a partially structured, "molten globule-like" intermediate state of the protein.[3][4] This intermediate is less stable than the native protein structure and is prone to aggregation and precipitation. The acidic nature of DCA also contributes to this process by altering the protein's surface charge, further reducing its solubility. While the precise mechanism is complex and not solely dependent on pH, the presence of the chloroacetate (B1199739) moiety is crucial for this effect.[3][4]
Comparative Efficiency of Protein Precipitation Methods
This compound is an effective reagent for protein precipitation, though its efficiency is comparatively lower than that of trichloroacetic acid (TCA). Studies have shown that DCA is approximately half as efficient as TCA in precipitating proteins.[3] This lower efficiency may necessitate the use of higher concentrations or longer incubation times to achieve comparable results. The choice of precipitating agent often depends on the specific protein of interest, the sample matrix, and the downstream application. Below is a summary of the relative efficiencies of common protein precipitation methods.
| Precipitating Agent | Typical Final Concentration | Relative Efficiency/Recovery | Key Considerations |
| This compound (DCA) | 10-25% (w/v) | Moderate; Approx. 50% of TCA | May require optimization of concentration and incubation time. |
| Trichloroacetic Acid (TCA) | 10-20% (w/v) | High | Very effective, but pellets can be difficult to resolubilize. |
| Acetone (B3395972) | 80% (v/v) | High; Can be >95% | Efficient for many proteins; pellets are often easier to resolubilize. |
| Acetone/TCA Combination | Varies | Very High | Often more effective than either reagent alone. |
| Acetonitrile | 66-80% (v/v) | Moderate to High | Good for removing certain contaminants. |
| Methanol/Chloroform | Varies | High | Effective for delipidation and removing detergents.[5] |
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific applications.
Protocol 1: Standard Protein Precipitation with this compound
This protocol is adapted from standard TCA precipitation methods and is suitable for general protein concentration from aqueous solutions.
Materials:
-
Protein sample
-
This compound (DCA) stock solution (e.g., 100% w/v in dH₂O)
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
-
Pipettes and tips
-
Resuspension buffer (application-specific)
Procedure:
-
Place the protein sample in a microcentrifuge tube on ice.
-
Add the 100% DCA stock solution to the protein sample to achieve a final concentration of 20% (w/v). For example, add 250 µL of 100% DCA to 1 mL of protein sample.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the sample on ice for 30-60 minutes to allow for protein precipitation. For proteins that are difficult to precipitate or for dilute samples, the incubation time can be extended.
-
Centrifuge the sample at 14,000-16,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding 500 µL of ice-cold acetone. This step helps to remove any residual acid.
-
Centrifuge at 14,000-16,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and repeat the wash step (optional, but recommended).
-
Air-dry the pellet for 5-10 minutes to remove any residual acetone. Do not over-dry the pellet as this can make it difficult to redissolve.
-
Resuspend the protein pellet in an appropriate buffer for your downstream application. Gentle vortexing or sonication may be required to fully redissolve the protein.
Protocol 2: Enhanced Precipitation with DCA/Acetone
This protocol combines DCA with acetone to potentially improve precipitation efficiency.
Materials:
-
Protein sample
-
This compound (DCA)
-
Ice-cold acetone
-
Microcentrifuge
-
Microcentrifuge tubes
-
Pipettes and tips
-
Resuspension buffer (application-specific)
Procedure:
-
Prepare a fresh solution of 15% (w/v) DCA in acetone and chill at -20°C.
-
Add 4 volumes of the cold 15% DCA/acetone solution to 1 volume of the protein sample.
-
Vortex the mixture gently.
-
Incubate at -20°C for 60-90 minutes.
-
Centrifuge the sample at 14,000-16,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 90% acetone.
-
Centrifuge at 14,000-16,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in a suitable buffer.
Visualizations
Protein Precipitation Workflow
The following diagram illustrates the general workflow for protein precipitation as a sample preparation step.
Caption: A generalized workflow for protein precipitation using a chemical precipitant.
Logical Relationship of Chloroacetic Acids in Protein Precipitation
The following diagram illustrates the relationship and relative efficacy of acetic acid and its chlorinated derivatives in protein precipitation.
Caption: Relative protein precipitation efficacy of chlorinated acetic acids.
References
- 1. Protein Precipitation Methods for Proteomics [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Dichloroacetate (DCA) on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design to test the efficacy of Dichloroacetate (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), on various cancer cell lines. The protocols detailed below are foundational for assessing DCA's impact on cancer cell viability, proliferation, apoptosis, and metabolic reprogramming.
Introduction to Dichloroacetate (DCA)
Dichloroacetate is an investigational drug that has garnered significant interest for its potential as a cancer therapeutic. Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1][2] DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex.[1][2] By inhibiting PDK, DCA reactivates PDH, shifting the cancer cell's metabolism from glycolysis towards glucose oxidation within the mitochondria.[3] This metabolic switch can lead to an increase in reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and a decrease in tumor cell proliferation.[2][4][5]
Mechanism of Action: A Visual Guide
DCA's therapeutic potential stems from its ability to reverse the Warburg effect in cancer cells. The following signaling pathway illustrates this mechanism.
Caption: DCA inhibits PDK, activating PDH and shunting pyruvate into the mitochondria.
Experimental Design and Workflow
A structured in vitro experimental workflow is crucial for evaluating the anti-cancer effects of DCA. The following diagram outlines a typical experimental cascade.
Caption: A logical workflow for the in vitro assessment of DCA's anti-cancer activity.
Data Presentation: Summary of In Vitro DCA Effects
The following tables summarize typical quantitative data observed in in vitro studies of DCA on various cancer cell lines. Note that these values are illustrative and will vary depending on the specific cell line and experimental conditions.
Table 1: IC50 Values of DCA in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| PC-3-Neo | Prostate Cancer | 96 | 0.5 | [6] |
| PC-3-Bcl-2 | Prostate Cancer | 96 | 1.0 | [6] |
| Breast Cancer Lines | Breast Cancer | 72 | 1-5 | |
| Endometrial Cancer Lines | Endometrial Cancer | 48 | 5-10 | [7] |
| Colorectal Cancer Lines | Colorectal Cancer | 72 | ~20 | [7] |
| G401 | Wilms' Tumor | 48 | ~10 | [8] |
| Hepatoma Cell Lines | Liver Cancer | 48 | 10-20 |
Table 2: Effects of DCA on Apoptosis and Cell Cycle
| Cell Line | DCA Concentration (mM) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Endometrial Cancer Lines | 5-10 | Significant increase in early and late apoptosis | - | [7][9] |
| PC-3 | 0.5-1.0 | Increased apoptosis | G1 phase arrest | |
| Colorectal Cancer Lines | 20 | Increased apoptosis | G2 phase arrest | [7] |
| G401 | 10 | Time-dependent increase in apoptosis | - | [8] |
Table 3: Metabolic Effects of DCA on Cancer Cell Lines
| Cell Line | DCA Concentration (mM) | Change in Lactate Production | Change in Oxygen Consumption Rate (OCR) | Reference |
| Breast Cancer Lines | 1-5 | Decrease | - | |
| Hepatoma Cell Lines | 10-20 | Decrease | - | |
| G401 | 10 | Decrease | - | [8] |
| Oral Squamous Carcinoma | 4 | - | Increase | |
| Medulloblastoma | - | Decrease | Increase | [10] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
DCA (Sodium Dichloroacetate)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
DCA Treatment: Prepare serial dilutions of DCA in complete culture medium. Remove the existing medium from the cells and replace it with 100 µL of medium containing various concentrations of DCA. Include untreated control wells (medium only) and vehicle control wells (if DCA is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against DCA concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with DCA at the desired concentration and for the appropriate time. Include both positive and negative controls.
-
Cell Harvesting: Harvest cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Cold 70% Ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol. Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Extracellular Lactate Production Assay
Principle: The concentration of lactate secreted into the culture medium is a direct indicator of the rate of glycolysis. This can be measured using a colorimetric assay where lactate is oxidized by lactate oxidase to produce a product that reacts with a probe to generate color.
Materials:
-
Lactate Assay Kit
-
Treated and untreated cell culture supernatant
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells with DCA as described in the MTT assay protocol.
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant.
-
Assay Procedure: Follow the manufacturer's protocol for the specific lactate assay kit. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding samples and standards to a 96-well plate.
-
Adding a reaction mixture containing lactate oxidase and a colorimetric probe.
-
Incubating for 30-60 minutes at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the lactate concentration in the samples using the standard curve. Normalize the lactate levels to the cell number determined from a parallel plate.
Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a quantitative measure of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Treated and untreated cells
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density. Allow cells to adhere overnight.
-
DCA Treatment: Treat cells with DCA for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C.
-
Instrument Setup: Hydrate the sensor cartridge and load the mitochondrial stress test compounds into the appropriate ports.
-
Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.[11][12]
-
Data Analysis: The instrument software will calculate OCR parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. To assess DCA-induced apoptosis, key proteins in the apoptotic pathway, such as PDK1 and cleaved caspase-3, can be analyzed.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDK1, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the protein expression levels, which should be normalized to a loading control like β-actin. An increase in the expression of cleaved caspase-3 is indicative of apoptosis.[10]
References
- 1. bosterbio.com [bosterbio.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. media.cellsignal.com [media.cellsignal.com]
Application of Dichloroacetate in Studying Metabolic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetate (B87207) (DCA) is a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), a key regulatory enzyme in glucose metabolism.[1][2] By inhibiting PDK, DCA effectively locks pyruvate dehydrogenase (PDH) in its active, unphosphorylated state.[3] This activation of the PDH complex (PDC) facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting mitochondrial oxidative phosphorylation over glycolysis.[4][5] This unique mechanism of action makes DCA a valuable tool for investigating cellular metabolism, particularly for studying the Warburg effect in cancer cells and for exploring therapeutic strategies in various metabolic disorders.[4][5][6][7]
These application notes provide an overview of the use of DCA in metabolic research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
DCA's primary molecular target is pyruvate dehydrogenase kinase (PDK).[1][2] There are four known isoforms of PDK (PDK1-4), and DCA exhibits varying inhibitory activity against them.[8] PDKs phosphorylate the E1α subunit of the pyruvate dehydrogenase (PDH) complex, leading to its inactivation. By inhibiting PDK, DCA prevents this phosphorylation, thus maintaining the PDH complex in its active state.[3] This has several downstream metabolic consequences:
-
Shift from Glycolysis to Oxidative Phosphorylation: With an active PDH complex, the flux of pyruvate into the mitochondria for conversion to acetyl-CoA is increased. This promotes the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby reducing the conversion of pyruvate to lactate (B86563) in the cytoplasm.[6]
-
Reversal of the Warburg Effect: In cancer cells that exhibit aerobic glycolysis (the Warburg effect), DCA can reverse this phenotype by redirecting glucose metabolism towards mitochondrial respiration.[4][5][6][7]
-
Increased Reactive Oxygen Species (ROS) Production: The enhanced mitochondrial respiration following DCA treatment can lead to an increase in the production of reactive oxygen species (ROS).[1][2]
-
Induction of Apoptosis: In cancer cells, the metabolic shift and increased ROS production induced by DCA can trigger apoptosis.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dichloroacetate (DCA) inhibits Pyruvate Dehydrogenase Kinase (PDK).
Caption: A typical workflow for in vitro studies using DCA.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DCA.
Table 1: In Vitro Effects of Dichloroacetate on Cancer Cell Lines
| Cell Line | DCA Concentration | Treatment Duration | Effect | Magnitude of Change | Reference |
| A2780 (Ovarian Cancer) | 10 mM | 48 hours | Decreased Lactate Production | ~40% reduction | [8] |
| A2780 (Ovarian Cancer) | 10 mM | 48 hours | Increased Oxygen Consumption | ~1.5-fold increase | [8] |
| MCF-7 (Breast Cancer) | 5 mM | 24 hours | Increased Oxygen Consumption Rate | Significant increase (p=0.004) | [1] |
| 13762 MAT (Breast Cancer) | 5 mM | 12 hours | Decreased Extracellular Lactate | 16.3 ± 5.3% reduction | [4] |
| 13762 MAT (Breast Cancer) | 5 mM | 4 days | Decreased Cell Number | 68 ± 5% reduction | [4] |
| Pancreatic Cancer (9580) | 75 mM | 18 hours | Decreased 13C-Alanine | 4.1% vs 9.8% (treated vs control) | [6] |
| Pancreatic Cancer (10158) | 75 mM | 18 hours | Decreased 13C-Alanine | 1.8% vs 5.6% (treated vs control) | [6] |
| OSCC (HSC-2) | 4 mM | Not specified | Increased Oxygen Consumption Rate | ~2-fold increase | [5] |
| Melanoma (A375, MeWo) | 10-30 mM | Not specified | Increased OCR:ECAR ratio | Up to 6-fold increase | [9] |
| Prostate Cancer (PC3) | 40 mM | Not specified | Reduced Lactate Levels | Significant reduction | [10] |
Table 2: In Vivo Effects of Dichloroacetate
| Animal Model | Cancer Type | DCA Dosage | Administration Route | Effect | Magnitude of Change | Reference |
| Rat | Breast Cancer (13762 MAT) | 200 mg/kg/day | Intraperitoneal | Reduced Lung Metastases | 58 ± 17% reduction | [4] |
| Rat | N/A | 50 mg/kg | Intravenous | Lowered Plasma Lactate | 29% reduction | [11] |
Table 3: Effects of Dichloroacetate on PDH Activity
| Cell Line/Tissue | DCA Treatment | Effect | Magnitude of Change | Reference |
| PDHC-deficient fibroblasts (R378C) | 3 days | Increased PDHC Activity | 125% increase | [12] |
| PDHC-deficient fibroblasts (R88C) | 3 days | Increased PDHC Activity | 70% increase | [12] |
| Rat Brain Slices | In vitro | Increased PDH Activity | Data not quantified | [13] |
| Rat Brain (in vivo) | Intraperitoneal injection | Increased PDH Activity | Data not quantified | [13] |
| T. gondii | In vitro | Increased PDH Activity | Data not quantified | [14] |
Experimental Protocols
In Vitro Studies
1. Cell Culture and DCA Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549, MCF-7, PANC-1, U87) and non-cancerous control cell lines (e.g., MCF-10A).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
DCA Preparation: Prepare a stock solution of sodium dichloroacetate in sterile water or culture medium. The final concentration used in experiments typically ranges from 1 mM to 50 mM, depending on the cell line and experimental goals.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks). Once cells reach the desired confluency (usually 60-80%), replace the medium with fresh medium containing the desired concentration of DCA or vehicle control. The duration of treatment can range from a few hours to several days.
2. Cell Viability Assay (MTT or Resazurin)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of DCA for the desired duration.
-
Add MTT or resazurin (B115843) reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with DCA in 6-well plates.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
4. Lactate Production Assay
-
Principle: This assay measures the concentration of lactate in the cell culture medium.
-
Procedure:
-
Treat cells with DCA.
-
Collect the culture medium at different time points.
-
Deproteinize the samples.
-
Measure lactate concentration using a commercial lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Normalize lactate levels to the cell number or protein content.
-
5. Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
-
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption in real-time, providing an indicator of mitochondrial respiration.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with DCA for the desired duration.
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
The analyzer measures OCR at baseline and after each injection, allowing for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
6. PDH Activity Assay
-
Principle: This assay measures the activity of the PDH complex in cell lysates.
-
Procedure:
-
Treat cells with DCA.
-
Prepare mitochondrial extracts or whole-cell lysates.
-
Measure PDH activity using a commercial assay kit. These kits typically follow the reduction of NAD+ to NADH, which can be measured by an increase in absorbance at 340 nm.
-
Normalize the activity to the protein concentration of the lysate.
-
In Vivo Studies
1. Animal Models
-
Species: Immunocompromised mice (e.g., nude, SCID, NSG) are commonly used for xenograft models of human cancers. Rats are also used in some studies.
-
Tumor Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1x106 to 1x107 cells) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3) before starting treatment.
-
2. DCA Administration
-
Dosage: Doses in animal studies typically range from 25 to 200 mg/kg of body weight per day.
-
Routes of Administration:
-
Oral Gavage: Dissolve DCA in water and administer directly into the stomach using a gavage needle.
-
Drinking Water: Add DCA to the drinking water at a specified concentration.
-
Intraperitoneal (i.p.) Injection: Dissolve DCA in a sterile solution (e.g., saline) and inject into the peritoneal cavity.
-
3. Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width2 x Length) / 2.
-
Body Weight and Health: Monitor the general health and body weight of the animals throughout the study.
-
Metastasis: At the end of the study, euthanize the animals and examine organs (e.g., lungs, liver) for macroscopic and microscopic metastases.
-
Metabolite Analysis: Collect blood samples to measure plasma lactate levels. Tumor tissue can also be harvested for analysis of metabolites and enzyme activities.
Conclusion
Dichloroacetate is a powerful and versatile tool for the study of metabolic pathways, particularly in the context of cancer metabolism. Its well-defined mechanism of action as a PDK inhibitor allows for targeted manipulation of the switch between glycolysis and oxidative phosphorylation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to investigate the metabolic effects of DCA in various biological systems. Careful consideration of experimental design, including appropriate cell lines or animal models, DCA concentrations, and treatment durations, is crucial for obtaining robust and reproducible results.
References
- 1. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. dcaguide.org [dcaguide.org]
- 5. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic shift towards oxidative phosphorylation reduces cell-density-induced cancer-stem-cell-like characteristics in prostate cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloroacetate effects on glucose and lactate oxidation by neurons and astroglia in vitro and on glucose utilization by brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of dichloroacetate on brain pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dichloroacetate and Pyruvate Metabolism: Pyruvate Dehydrogenase Kinases as Targets Worth Investigating for Effective Therapy of Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 2,2-Dichloroacetic Acid (DCA) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo studies involving 2,2-dichloroacetic acid (DCA).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with DCA, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing high variability in plasma concentrations of DCA between our test subjects. What could be the cause and how can we mitigate this?
Potential Causes:
-
Enzyme Inhibition: Dichloroacetic acid is known to inhibit its own metabolism, primarily through the inactivation of glutathione (B108866) transferase zeta 1 (GSTz1).[1] This can lead to a longer plasma half-life and accumulation of the drug with repeated dosing, causing significant pharmacokinetic variability. The half-life of DCA has been shown to increase after repeated administration in both adults and children.[2]
-
Species-Specific Metabolism: The pharmacokinetics of DCA can vary significantly between different animal species. For instance, the plasma elimination half-life in rats is considerably shorter than in dogs.[3]
-
Route of Administration: The method of administration (e.g., oral gavage, drinking water, intravenous injection) can affect the absorption and bioavailability of DCA, contributing to variable plasma levels.
Solutions:
-
Dose Adjustment: Consider a dose-adjustment strategy, especially for chronic studies. It may be necessary to lower the dose after an initial treatment period to account for the reduced clearance.
-
Pharmacokinetic Modeling: Employ physiologically based pharmacokinetic (PBPK) modeling to better predict DCA kinetics and inform dosing regimens.[4]
-
Consistent Administration: Ensure a consistent and accurate method of administration. For oral administration in drinking water, monitor water consumption to ensure uniform dosing.
-
Species Selection: Carefully select the animal model based on its metabolic similarity to humans for the pathway of interest.
Question 2: Our animal models are showing signs of neurotoxicity and/or hepatotoxicity. How can we manage these adverse effects?
Potential Causes:
-
High Doses: Toxicity is often dose-dependent. Chronic administration of high doses of DCA has been shown to induce hepatotoxicity and neoplasia in rodents.[5]
-
Accumulation: Due to the inhibition of its own metabolism, DCA can accumulate to toxic levels with repeated dosing.[1]
-
Individual Susceptibility: There may be individual variations in susceptibility to DCA-induced toxicity.
Solutions:
-
Dose Reduction: The most straightforward approach is to reduce the administered dose. A dose-response study is recommended to identify the optimal therapeutic window.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., a few days on, a few days off) to allow for drug clearance and reduce the risk of accumulation and toxicity.
-
Biomarker Monitoring: Regularly monitor liver function markers (e.g., ALT, AST) and conduct neurological assessments to detect early signs of toxicity.
-
Therapeutic Drug Monitoring: Measure plasma DCA concentrations to ensure they remain within a safe and effective range. Steady-state trough concentrations between 5 and 25 mg/L have been associated with clinical efficacy in children, while concentrations above 50 mg/L were linked to toxicity.[2]
Question 3: We are not observing the expected metabolic shift from glycolysis to oxidative phosphorylation in our tumor models in vivo. What could be the reason?
Potential Causes:
-
Insufficient Drug Delivery: The concentration of DCA reaching the tumor tissue may be insufficient to effectively inhibit Pyruvate (B1213749) Dehydrogenase Kinase (PDK).
-
Tumor Hypoxia: The tumor microenvironment, particularly hypoxia, can counteract the effects of DCA.[6] Paradoxically, DCA has been observed to induce hypoxia in tumor tissue in vivo.[6]
-
PDK Isoform Expression: Different isoforms of PDK have varying sensitivities to DCA.[7] Tumors expressing less sensitive isoforms may not respond as robustly.
-
Resistance Mechanisms: Cancer cells can develop resistance to DCA over time.[8]
Solutions:
-
Verify Drug Concentration: If possible, measure DCA concentrations in tumor tissue to confirm adequate delivery.
-
Advanced Imaging Techniques: Utilize non-invasive imaging methods like magnetic resonance imaging-chemical exchange saturation transfer (MRI-CEST) pH mapping or hyperpolarized 13C magnetic resonance spectroscopic imaging to monitor the metabolic response to DCA in vivo.[8][9] These techniques can provide direct evidence of changes in tumor pH and lactate (B86563) levels.
-
Combination Therapies: Consider combining DCA with other agents that can modulate the tumor microenvironment or target complementary pathways. For example, combining DCA with metformin (B114582) has shown synergistic effects in glioblastoma models.[10]
-
Molecular Profiling: Characterize the PDK isoform expression profile of your tumor model to assess its likely sensitivity to DCA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCA)?
A1: DCA's primary mechanism of action is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK).[2][11] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA keeps PDC in its active state, promoting the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[5][11][12] This effectively shifts cellular metabolism from anaerobic glycolysis towards glucose oxidation.[13]
Q2: What are the common routes of administration for DCA in in vivo studies?
A2: Common routes of administration for DCA in animal studies include:
-
Oral in drinking water: This method is convenient for long-term studies.[3][7]
-
Oral gavage: This ensures a precise dose is administered at a specific time.[3]
-
Intravenous (IV) injection: This route provides immediate and complete bioavailability.[3][9]
Q3: How can I monitor the metabolic effects of DCA in vivo?
A3: Several advanced, non-invasive imaging techniques can be used to monitor the metabolic effects of DCA in vivo:
-
Magnetic Resonance Imaging-Chemical Exchange Saturation Transfer (MRI-CEST) pH mapping: This technique can measure extracellular tumor pH, which is expected to increase as DCA inhibits lactate production.[8]
-
Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging: This method allows for the real-time tracking of metabolic fluxes, such as the conversion of pyruvate to lactate and bicarbonate.[9][14]
-
[18F]F-FDG-PET: While some studies have shown a decrease in [18F]F-FDG uptake after DCA treatment, others have found no effect, indicating that its utility may be context-dependent.[14]
Q4: Are there established dose ranges for DCA in preclinical in vivo studies?
A4: Dosing of DCA in preclinical studies varies widely depending on the animal model, cancer type, and research question. Doses can range from as low as 23 mg/kg/day in drinking water to 150 mg/kg/day via injection.[7][10] It is crucial to perform dose-escalation studies to determine the optimal dose for a specific experimental setup.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dichloroacetic Acid in Different Species
| Species | Dose | Route of Administration | Plasma Elimination Half-life | Reference |
| Rat | 100 mg/kg bw | Intravenous | 2.97 h | [3] |
| Dog | 100 mg/kg bw | Intravenous | 20.8 h | [3] |
| Human | 10 mg/kg bw | N/A | 0.34 h | [3] |
| Human | 20 mg/kg bw | N/A | 0.51 h | [3] |
Table 2: Examples of In Vivo Dosing Regimens for Dichloroacetic Acid in Rodent Models
| Animal Model | Cancer Type | Dose | Route of Administration | Outcome | Reference |
| Female Fischer 344 rats | Metastatic Breast Cancer | 86 mg/kg/day | Oral (drinking water) | 58% reduction in lung metastases | [7] |
| C57BL/6 mice | Glioblastoma | 150 mg/kg/day | Injection | Inhibition of tumor growth | [10] |
| B6C3F1 mice | Liver Cancer | 0.5 or 3.5 g/L | Oral (drinking water) | Increased incidence and multiplicity of liver carcinomas at high dose | [3] |
Experimental Protocols
Protocol 1: Evaluation of DCA on Tumor Growth in a Glioblastoma Mouse Model
-
Animal Model: C57BL/6 mice.
-
Cell Line: GL-261 glioblastoma cells.
-
Tumor Inoculation: Subcutaneous injection of GL-261 cells.
-
Treatment Initiation: Treatment begins when palpable tumors are formed (e.g., day 10 post-inoculation).
-
Dosing:
-
Control group: Phosphate-buffered saline (PBS) injection.
-
DCA group: 150 mg/kg/day DCA via injection.
-
Combination group (optional): 150 mg/kg/day DCA and 75 mg/kg/day Metformin via injection.
-
-
Monitoring: Tumor volume is measured every other day for a specified period (e.g., 22 days). Overall survival of the mice is also monitored.
-
Reference: This protocol is adapted from a study on combination therapy with DCA and metformin in glioblastoma.[10]
Protocol 2: Assessment of DCA's Effect on Metastasis in a Rat Breast Cancer Model
-
Animal Model: Female Fischer 344 rats.
-
Cell Line: 13762 MAT metastatic rat mammary adenocarcinoma cells.
-
Pre-treatment: To maximize DCA bioavailability, rats are given DCA in their drinking water at 0.2 g/L (approximately 23 mg/kg/day) for 7 days prior to cell injection.
-
Cell Injection: 2 x 10^5 13762 MAT cells are injected into the lateral tail vein.
-
Post-injection Treatment: On the day of cell injection, the oral dose of DCA is increased to 0.75 g/L (approximately 86 mg/kg/day).
-
Endpoint: After a predetermined period, the number of lung metastases is quantified.
-
Reference: This protocol is based on a study investigating the effect of DCA on metastatic breast cancer.[7]
Visualizations
Caption: Dichloroacetic acid (DCA) signaling pathway.
Caption: General experimental workflow for DCA in vivo studies.
References
- 1. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Model Informed Dose Optimization of Dichloroacetate for the Treatment of Congenital Lactic Acidosis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetate induces tumor-specific radiosensitivity in vitro but attenuates radiation-induced tumor growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcaguide.org [dcaguide.org]
- 8. In vivo evaluation of tumour acidosis for assessing the early metabolic response and onset of resistance to dichloroacetate by using magnetic resonance pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic response of glioma to dichloroacetate measured in vivo by hyperpolarized 13C magnetic resonance spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
- 11. ccnm.edu [ccnm.edu]
- 12. Dichloroacetate effects on glucose and lactate oxidation by neurons and astroglia in vitro and on glucose utilization by brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing and Mitigating Dichloroacetate (DCA)-Induced Peripheral Neuropathy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating peripheral neuropathy as a side effect of dichloroacetate (B87207) (DCA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DCA induces peripheral neuropathy?
A1: Dichloroacetate (DCA) inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[1][2][3] This activation enhances the conversion of pyruvate to acetyl-CoA, promoting mitochondrial oxidative phosphorylation.[1] In Schwann cells, which are typically glycolytic, this metabolic shift is thought to lead to uncompensated oxidative stress due to increased production of reactive oxygen species (ROS).[3] Additionally, DCA metabolism can interfere with the breakdown of phenylalanine and tyrosine, leading to the accumulation of reactive molecules that can cause oxidative stress and form adducts with DNA and proteins.[2][3]
Q2: What are the common signs and symptoms of DCA-induced peripheral neuropathy in animal models?
A2: In rodent models, DCA-induced peripheral neuropathy manifests as behavioral, functional, and structural changes. Common signs include tactile allodynia (pain in response to a normally non-painful stimulus) and thermal hypoalgesia (a reduced response to a painful heat stimulus).[1][4][5] Electrophysiological measurements often reveal a slowing of nerve conduction velocity.[1][4][5] Morphometric analysis of peripheral nerves may show a reduction in the mean axonal caliber of myelinated fibers.[1][4][5]
Q3: Is DCA-induced peripheral neuropathy reversible?
A3: Yes, DCA-induced peripheral neuropathy is generally considered reversible upon dose reduction or discontinuation of the treatment.[2][3][6] Most side effects, including mild neuropathy, tend to resolve within a week of stopping DCA administration, although in some cases, complete resolution may take up to two weeks.[6]
Q4: Are there any known strategies to mitigate DCA-induced peripheral neuropathy during experiments?
A4: Yes, several strategies can be employed to mitigate this side effect. Preliminary evidence from rodent models suggests that co-administration of antioxidants may help reduce DCA-induced neurotoxicity.[2][3] Another potential approach is the use of a specific class of muscarinic receptor antagonists.[2][3] In clinical settings, a cyclical dosing regimen, such as two weeks of DCA administration followed by a one-week break, has been used to reduce adverse effects.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or rapid onset of neuropathic symptoms (e.g., pronounced allodynia, significant drop in nerve conduction velocity). | Individual variability in DCA metabolism. Genetic polymorphisms in the GSTZ1/MAAI gene can lead to reduced DCA metabolism and drug accumulation.[7][8] | 1. Consider genotyping experimental animals for Gstz1 variants if possible. 2. Start with a lower dose of DCA and titrate upwards while closely monitoring for neuropathic signs. 3. Implement a cyclical dosing schedule (e.g., 2 weeks on, 1 week off) to allow for metabolic recovery.[7] |
| Inconsistent or highly variable neuropathic phenotypes across a cohort of animals. | Differences in age and sex can influence DCA metabolism and neurotoxicity. Adult animals have been shown to be more susceptible to DCA-induced nerve conduction slowing than juvenile animals.[1][4] | 1. Ensure that experimental and control groups are age- and sex-matched. 2. Report any observed differences in susceptibility between sexes in your findings. |
| Difficulty in detecting early signs of peripheral neuropathy. | The initial signs of neuropathy can be subtle. Behavioral tests like von Frey filaments for tactile allodynia are more sensitive for early detection than nerve conduction studies alone. | 1. Incorporate behavioral testing into the experimental plan from the outset. 2. Establish a baseline for each animal before starting DCA treatment. 3. Consider including analysis of oxidative stress markers in nerve tissue biopsies as an early indicator.[1][4][5] |
| Progression of neuropathy despite dose reduction. | The cumulative dose of DCA may have already reached a toxic threshold. | 1. Temporarily discontinue DCA administration to allow for washout and recovery. 2. Re-initiate treatment at a significantly lower dose or with a longer "off" period in a cyclical regimen. 3. Consider co-administration of an antioxidant as a potential mitigating agent, though further research is needed to confirm efficacy.[2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on DCA-induced peripheral neuropathy.
Table 1: Effects of Oral DCA Administration in Rats
| Dose (mg/kg/day) | Duration | Observed Effects | Reference |
| 50 - 500 | Up to 16 weeks | Tactile allodynia, thermal hypoalgesia (at higher doses), slowing of nerve conduction. | [1][5] |
| 500 | 7 weeks | Decreased performance on Rotarod test, suggesting axonal defects. | [3] |
Table 2: Clinical Dosing of DCA
| Dose (mg/kg) | Frequency | Context | Reference |
| 6.25 - 12.5 | Twice daily | Clinical trials for cancer. | [7] |
| 25 | Daily | Clinical trial for MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes); associated with a high rate of peripheral neuropathy. | [9] |
Experimental Protocols
Protocol 1: Induction and Assessment of DCA-Induced Peripheral Neuropathy in a Rat Model
1. Animal Model:
-
Species: Sprague-Dawley rats (female).[1]
-
Age: Both juvenile and adult rats can be used to model age-dependent neurotoxicity.[1]
2. DCA Administration:
-
Route: Oral gavage.[1]
-
Vehicle: Tap water.[1]
-
Dose Range: 50-500 mg/kg/day.[1]
-
Duration: Up to 16 weeks.[1]
3. Behavioral Testing:
-
Tactile Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Algesia: Assessed using a plantar test to measure the latency of paw withdrawal from a radiant heat source.
4. Electrophysiological Assessment:
-
Nerve Conduction Velocity (NCV): Measure motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) of, for example, the sciatic nerve using standard electrophysiological recording equipment. This provides a functional measure of nerve health.
5. Histopathological Analysis:
-
Tissue Collection: At the end of the experiment, collect samples of the sciatic nerve and spinal cord.
-
Staining: Use standard histological stains (e.g., toluidine blue) to examine nerve morphology.
-
Morphometry: Quantify the mean axonal caliber and myelin sheath thickness of myelinated fibers.
-
Oxidative Stress Markers: Analyze nerve tissue for markers of oxidative stress.[1][4][5]
Visualizations
Signaling Pathway of DCA Action and Neurotoxicity
Caption: DCA's mechanism of action and its proposed pathway to peripheral neuropathy.
Experimental Workflow for Assessing DCA-Induced Peripheral Neuropathy
Caption: Workflow for preclinical assessment of DCA-induced peripheral neuropathy.
Logical Relationship for Troubleshooting Neuropathy
Caption: A decision-making flowchart for troubleshooting DCA-induced neuropathy.
References
- 1. Peripheral Neuropathy in Rats Exposed to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Peripheral neuropathy in rats exposed to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcaguide.org [dcaguide.org]
- 7. ccnm.edu [ccnm.edu]
- 8. The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of Dichloroacetate (DCA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloroacetate (B87207) (DCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize the therapeutic efficacy of DCA in your experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Dichloroacetate (DCA)?
Dichloroacetate (DCA) is a small molecule that acts as an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[1][2][3][4] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex.[5][6] This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[1][3][4][5] This metabolic switch is particularly effective against cancer cells that predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect.[2][7][8] The restoration of mitochondrial glucose oxidation can lead to increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.[7][9][10]
2. Why is my DCA monotherapy not showing significant anti-cancer effects in vitro/in vivo?
While DCA has shown anti-cancer properties, its efficacy as a monotherapy can be limited in some cancer models.[11] Several factors could contribute to this:
-
Intrinsic Resistance: Cancer cells may possess or develop resistance to DCA.
-
Insufficient Dose: The concentration of DCA may not be optimal to induce a significant metabolic shift.
-
Experimental Model: The specific cancer cell line or animal model may be less sensitive to metabolic modulation by DCA.
Consider the following troubleshooting steps:
-
Dose-Response Experiment: Perform a dose-response study to determine the optimal concentration of DCA for your specific cell line.
-
Combination Therapy: Explore combining DCA with other therapeutic agents to enhance its efficacy.[7][12]
3. What are the most promising combination strategies for DCA?
Combining DCA with other treatments is a well-accepted strategy to achieve synergistic effects, reduce toxicity, and overcome drug resistance.[7] Promising combinations include:
-
Chemotherapy: DCA can sensitize cancer cells to conventional chemotherapeutic agents like 5-fluorouracil, oxaliplatin (B1677828), cisplatin, and doxorubicin.[1][3][4][7][9]
-
Radiotherapy: DCA can act as a radiosensitizer, potentially by increasing ROS levels within tumor cells.[7][10]
-
Other Metabolic Modulators: Combining DCA with drugs like metformin, which inhibits mitochondrial complex I, can lead to synergistic cytotoxic effects in some cancers, such as glioblastoma.[2][12][13]
-
Natural Compounds: Co-administration with natural compounds like curcumin (B1669340) has shown potential in enhancing DCA's anti-cancer effects.[7]
4. How can I overcome chemoresistance using DCA?
DCA has been shown to reverse chemoresistance in several cancer types.[3][4][14] The proposed mechanisms include:
-
Metabolic Reprogramming: By shifting metabolism back to oxidative phosphorylation, DCA can alter the cellular state that contributes to drug resistance.[3][4]
-
Modulation of Signaling Pathways: DCA can influence pathways involved in chemoresistance. For instance, in colorectal cancer, DCA has been shown to overcome oxaliplatin resistance by regulating the miR-543/PTEN/Akt/mTOR pathway.[3][4]
-
Increased ROS Production: DCA-induced ROS can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.[9]
If you are encountering chemoresistance in your experiments, consider pre-treating the resistant cells with DCA before applying the chemotherapeutic agent.
5. What are the common side effects of DCA and how can they be mitigated?
The most significant dose-limiting side effect of DCA is reversible peripheral neuropathy.[6][7] Other potential side effects include neurotoxicity. The metabolism of DCA is influenced by the enzyme glutathione (B108866) transferase zeta 1 (GSTZ1), and genetic variations (haplotypes) in this enzyme can affect an individual's susceptibility to toxicity.[6][15]
Strategies to mitigate side effects include:
-
Personalized Dosing: Adjusting the DCA dosage based on the GSTZ1 haplotype may help minimize neurotoxicity.[6]
-
Route of Administration: Intravenous administration may reduce the risk of neurotoxicity compared to chronic oral administration.[7]
-
Novel Drug Delivery Systems: Developing targeted drug delivery systems, such as antibody-drug conjugates, could deliver DCA specifically to tumor cells, thereby reducing systemic toxicity.[5][6]
Troubleshooting Guides
Issue 1: Limited Bioavailability and Suboptimal Pharmacokinetics
Problem: You are observing lower than expected therapeutic effects in your in vivo studies, potentially due to poor bioavailability or rapid metabolism of DCA.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to determine the half-life and tissue distribution of DCA.
-
Optimize Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency and concentration to maintain therapeutic levels of DCA.
-
Explore Alternative Delivery Systems:
-
Encapsulation: Consider encapsulating DCA in nanoparticles or liposomes to improve its stability and circulation time.
-
Prodrugs: Investigate the use of DCA prodrugs that are converted to the active form at the tumor site.
-
Targeted Delivery: Explore the development of antibody-drug conjugates or ligand-targeted nanoparticles to specifically deliver DCA to cancer cells.[5]
-
Issue 2: Development of Resistance to DCA Treatment
Problem: Your cancer cells initially respond to DCA, but then develop resistance over time.
Troubleshooting Steps:
-
Investigate Resistance Mechanisms:
-
Metabolic Adaptation: Analyze the metabolic profile of the resistant cells to identify any compensatory pathways that may have been activated.
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify changes in gene expression associated with resistance. This could reveal upregulation of drug efflux pumps or alterations in apoptotic pathways.
-
-
Implement Combination Therapy:
-
Synergistic Agents: Based on the identified resistance mechanisms, select a combination agent that targets the escape pathways. For example, if you observe upregulation of anti-apoptotic proteins, combine DCA with a Bcl-2 inhibitor.
-
Alternating Treatments: Consider a treatment schedule that alternates between DCA and another therapeutic agent to prevent the development of resistance.
-
Quantitative Data Summary
Table 1: Examples of DCA Concentrations and Effects in Preclinical Studies
| Cancer Type | Cell Line(s) | DCA Concentration(s) | Combination Agent(s) | Observed Effect | Reference(s) |
| Glioblastoma | U-87 | 10 mM | 5 mM Metformin | Synergistic reduction in cell number to 40% of control. | [2] |
| Colorectal Cancer | HCT116/L, HCT-8/L | Not specified | Oxaliplatin | DCA sensitized chemoresistant cells to oxaliplatin-induced cytotoxicity. | [3][4] |
| Non-Small Cell Lung Cancer | A549, H719 | Not specified | Mitomycin C | Enhanced anti-proliferative activity of mitomycin C in H719 cells. | [11] |
| Colorectal Cancer | Four human CRC cell lines | Not specified | 5-Fluorouracil | Synergistic antiproliferation and enhanced apoptosis. | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of DCA and Chemotherapy Synergy
Objective: To determine if DCA enhances the cytotoxic effect of a chemotherapeutic agent (e.g., 5-Fluorouracil) on colorectal cancer cells.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT116, HT-29)
-
DCA (sodium salt)
-
5-Fluorouracil (5-FU)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Methodology:
-
Cell Seeding: Seed colorectal cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of DCA and 5-FU in cell culture medium.
-
Treat the cells with:
-
DCA alone at various concentrations.
-
5-FU alone at various concentrations.
-
A combination of DCA and 5-FU at various concentration ratios.
-
-
Include a vehicle control group (medium only).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for DCA and 5-FU alone and in combination.
-
Use the Combination Index (CI) method based on the median-effect principle to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synergistic Antitumor Effect of Dichloroacetate in Combination with 5-Fluorouracil in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate Overcomes Oxaliplatin Chemoresistance in Colorectal Cancer through the miR-543/PTEN/Akt/mTOR Pathway [jcancer.org]
- 4. Dichloroacetate Overcomes Oxaliplatin Chemoresistance in Colorectal Cancer through the miR-543/PTEN/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ccnm.edu [ccnm.edu]
- 11. ascopubs.org [ascopubs.org]
- 12. nbinno.com [nbinno.com]
- 13. dcaguide.org [dcaguide.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in DCA Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro cancer research with dichloroacetate (B87207) (DCA). The information is tailored for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why do I observe variable responses to DCA treatment across different cancer cell lines?
A1: The sensitivity of cancer cells to DCA is highly heterogeneous and can be attributed to several factors:
-
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isoform Expression: DCA's primary mechanism of action is the inhibition of PDK, which leads to the reactivation of the pyruvate dehydrogenase (PDH) complex and a shift from glycolysis to oxidative phosphorylation.[1] There are four isoforms of PDK (PDK1-4), and they exhibit different sensitivities to DCA.[2][3] Cell lines expressing higher levels of the more DCA-sensitive isoforms (e.g., PDK2) may show a more robust response compared to those with higher levels of less sensitive isoforms (e.g., PDK3).[2][4]
-
Metabolic Phenotype: Cancer cells exhibit significant metabolic plasticity.[5] Cells that are highly dependent on aerobic glycolysis (the "Warburg effect") are theoretically more susceptible to DCA's metabolic reprogramming.[1][6] However, some cancer cells may have a more oxidative phenotype or possess compensatory metabolic pathways that render them less sensitive to DCA.[5]
-
Mitochondrial Function: The efficacy of DCA is linked to functional mitochondria.[1] Cancer cells with severe mitochondrial dysfunction or mutations in respiratory chain components may not respond to DCA's attempt to promote oxidative phosphorylation.[1]
Q2: My in vivo results with DCA do not replicate my in vitro findings. What could be the reason for this discrepancy?
A2: Discrepancies between in vitro and in vivo results are a common challenge in cancer research and can be particularly pronounced with metabolic inhibitors like DCA. Key factors include:
-
Tumor Microenvironment (TME): The TME in vivo is vastly more complex than a 2D cell culture environment.[7] Factors such as hypoxia, acidosis, nutrient gradients, and interactions with stromal and immune cells can all influence a tumor's metabolic state and its response to DCA.[8][9][10] For instance, hypoxia can upregulate PDK1 and PDK3, potentially reducing DCA's effectiveness.[2]
-
Drug Bioavailability and Metabolism: The concentration of DCA reaching the tumor in vivo can be influenced by pharmacokinetics (absorption, distribution, metabolism, and excretion), which is not a factor in cell culture.[11]
-
Systemic Effects: DCA can have systemic effects on the host's metabolism, which may indirectly impact tumor growth.[9]
Q3: I am seeing inconsistent results between experiments, even when using the same cell line and DCA concentration. What are the potential sources of this variability?
A3: Inconsistent results in seemingly identical experiments can be frustrating. Here are some common culprits:
-
DCA Stability and Concentration: Dichloroacetate solutions can be unstable over time, especially if not stored properly. It is crucial to use freshly prepared solutions or verify the concentration of stock solutions regularly.
-
Cell Culture Conditions: Minor variations in cell culture conditions can lead to significant differences in experimental outcomes. These include:
-
Cell passage number: High-passage number cell lines can undergo genetic and phenotypic drift.
-
Cell density at the time of treatment: Cell density can affect nutrient availability and cell signaling pathways.
-
Media composition: Different media formulations contain varying levels of glucose and other nutrients that can influence cellular metabolism.
-
pH of the media: The pH of the culture medium can affect both cell health and the activity of DCA.[12]
-
-
Reagent Quality: Ensure the quality and consistency of all reagents, including DCA, media, and assay components.
Q4: How can I confirm that DCA is having the expected metabolic effect in my cells?
A4: To verify that DCA is inhibiting PDK and shifting metabolism, you can measure several key metabolic parameters:
-
Lactate (B86563) Production: A hallmark of the Warburg effect is high lactate production. Successful DCA treatment should lead to a decrease in extracellular lactate concentration.[11]
-
Oxygen Consumption Rate (OCR): An increase in OCR is indicative of a shift towards oxidative phosphorylation.
-
Phosphorylation Status of PDH: DCA's inhibition of PDK should lead to a decrease in the phosphorylation of the E1α subunit of PDH (pPDH). This can be assessed by Western blot.
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability/Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate DCA Concentration | - Prepare fresh DCA solutions for each experiment. - Verify the concentration of your DCA stock solution using a validated analytical method such as HPLC. |
| Variations in Cell Seeding Density | - Standardize the cell seeding density for all experiments. - Ensure even cell distribution in multi-well plates. |
| Inconsistent Incubation Times | - Adhere strictly to the planned incubation times for DCA treatment. |
| Edge Effects in Multi-Well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Mycoplasma Contamination | - Regularly test cell cultures for mycoplasma contamination. |
Problem 2: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Apoptosis Assay | - Use multiple apoptosis assays to confirm your findings (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). |
| Incorrect Timing of Assay | - Perform a time-course experiment to determine the optimal time point for detecting apoptosis after DCA treatment. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is assessed. |
| Cell Line Resistance to Apoptosis | - Some cell lines may be resistant to DCA-induced apoptosis and may instead undergo cell cycle arrest or senescence.[3] Investigate other cellular outcomes. |
| Low DCA Concentration | - Perform a dose-response experiment to ensure you are using a concentration of DCA that is sufficient to induce apoptosis in your specific cell line. |
Problem 3: Inconsistent Lactate Measurement
| Potential Cause | Troubleshooting Steps |
| Interference from Phenol (B47542) Red | - Use phenol red-free media for lactate assays, as it can interfere with the colorimetric readings of some kits. |
| High Background Lactate in Media | - Measure the baseline lactate concentration in your cell culture media and subtract this from your experimental values. |
| Incorrect Sample Handling | - Process samples immediately after collection or store them at -80°C to prevent lactate degradation.[8] |
| Enzyme Instability in Assay Kit | - Ensure that the lactate dehydrogenase (LDH) and other enzymes in the assay kit are stored correctly and have not expired. The pH of the reaction buffer is also critical for enzyme activity.[13] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DCA on different cancer cell lines. Note: These values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of DCA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Reference |
| A375 | Melanoma | 14.9 | [14] |
| MeWo | Melanoma | 13.3 | [14] |
| SK-MEL-2 | Melanoma | > 50 | [14] |
| SK-MEL-28 | Melanoma | > 50 | [14] |
| AN3CA | Endometrial Cancer | ~10 | [1] |
| Ishikawa | Endometrial Cancer | ~10 | [1] |
| RL95-2 | Endometrial Cancer | ~10 | [1] |
| SKUT1B | Endometrial Cancer | ~10 | [1] |
Table 2: Apoptosis Induction by DCA in Endometrial Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptotic Cells (Increase) | % Late Apoptotic Cells (Increase) | Reference |
| AN3CA | 10 mM DCA | ~150% | ~100% | [1] |
| Ishikawa | 10 mM DCA | ~200% | ~150% | [1] |
| KLE | 10 mM DCA | ~50% | ~75% | [1] |
| RL95-2 | 10 mM DCA | ~325% | ~200% | [1] |
| SKUT1B | 10 mM DCA | ~175% | ~125% | [1] |
Table 3: Effect of DCA on Lactate Production
| Cell Line | Treatment | Change in Lactate Production | Reference |
| MCF7 | Metformin (B114582) + DCA | Significant decrease compared to metformin alone | [15] |
| 13762 MAT | 5 mM DCA (12h) | 16.3 ± 5.3% decrease | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DCA Treatment: Treat the cells with a range of DCA concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with DCA as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[17]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[17]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Lactate Measurement Assay
-
Sample Collection: Collect the cell culture supernatant at the end of the DCA treatment period.
-
Sample Preparation: If necessary, deproteinize the samples using a 10 kDa molecular weight cutoff spin filter to remove LDH, which can interfere with the assay.[8]
-
Assay Procedure: Use a commercial lactate assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate oxidase and a probe to the samples and standards.[8]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Determine the lactate concentration in your samples by comparing the readings to a standard curve.
Visualizations
Caption: DCA signaling pathway inhibiting PDK.
References
- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dcaguide.org [dcaguide.org]
- 4. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccnm.edu [ccnm.edu]
- 6. benchchem.com [benchchem.com]
- 7. D-Lactate Assay Kit (Colorimetric) (ab83429) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dcaguide.org [dcaguide.org]
- 16. dcaguide.org [dcaguide.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dichloroacetate (DCA)
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on experiments involving the oral administration of dichloroacetate (B87207) (DCA). The following sections offer troubleshooting advice, frequently asked questions, experimental protocols, and key data to address challenges related to enhancing DCA's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of dichloroacetate (DCA)?
A1: The oral bioavailability of DCA can be highly variable. In naïve rats (those not previously exposed to DCA), bioavailability is very low, ranging from 0-13%.[1][2] However, in rats depleted of the metabolizing enzyme Glutathione (B108866) S-transferase-zeta (GST-zeta), bioavailability increases significantly to 14-75%.[1][2] In healthy human volunteers, oral DCA is rapidly absorbed, with a bioavailability that can approach 100%.[3][4]
Q2: Why does the plasma half-life of DCA increase with repeated administration?
A2: DCA inhibits its own primary metabolic enzyme, Glutathione Transferase Zeta 1 (GSTZ1).[4][5][6] This is a form of mechanism-based inactivation.[4][6] Chronic administration of DCA leads to a time- and dose-dependent reduction in GSTZ1 protein expression and activity.[6] This auto-inhibition of its own metabolism causes DCA clearance to decrease, leading to a significantly longer plasma half-life and accumulation of the drug with successive doses.[3][4][7][8] For instance, in one human study, the initial half-life of 1.58 hours increased to 9.9 hours after subsequent doses.[3]
Q3: What is the primary metabolic pathway for DCA?
A3: DCA is primarily biotransformed to glyoxylate (B1226380) in the liver.[4][8] This reaction is catalyzed by the enzyme Glutathione Transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase (MAAI).[4][9][10] Glyoxylate is further metabolized to oxalate (B1200264), glycine, and carbon dioxide.[5] The dechlorination of DCA to form glyoxylate is the only major pathway of its primary metabolism observed in the liver.[4]
Q4: Are there strategies to mitigate DCA-induced toxicity during chronic oral dosing?
A4: Yes. The most well-known side effect of chronic DCA administration is a reversible peripheral neuropathy.[6][11][12] Studies in rodents suggest that DCA administration can lead to the depletion of thiamine (B1217682) (Vitamin B1).[13] Co-administration of thiamine with DCA has been shown to reduce evidence of thiamine deficiency and may mitigate neurotoxicity.[13][14] Therefore, developing a stable liquid co-formulation of DCA and thiamine HCl for chronic oral administration is a viable strategy.[13]
Q5: What novel drug delivery systems are being explored to enhance DCA's efficacy and bioavailability?
A5: To improve drug delivery, enhance therapeutic efficacy, and reduce side effects, several nano-delivery systems are under investigation.[14][15] These include conjugating DCA with other agents, such as doxorubicin, to form self-assembling nanoparticles with high drug loading.[16] Other approaches involve using biodegradable polymer carriers to create nanoparticle-based delivery systems for DCA and platinum-based agents, which have shown enhanced antitumor efficacy and lower systemic toxicity in preclinical models.[17]
Troubleshooting Guide
Issue 1: Observed plasma concentrations of DCA are significantly lower than expected after a single oral dose.
| Potential Cause | Troubleshooting Step |
| High First-Pass Metabolism | In treatment-naïve subjects, DCA is rapidly metabolized by hepatic GSTZ1, leading to low initial bioavailability.[1][2] Consider a pre-treatment regimen with a low dose of DCA for several days (e.g., 0.2 g/L in drinking water for 7 days in rats) to inhibit GSTZ1 activity before administering the therapeutic dose.[1][18] This will slow DCA clearance and increase plasma concentration.[1][2] |
| Incorrect Vehicle/Formulation | DCA is a water-soluble acid.[11] Ensure it is fully dissolved in a suitable vehicle (e.g., water, isotonic saline) for oral gavage. For chronic studies, a palatable solution can be formulated using glycerol, sodium benzoate, and a sweetener in a phosphate (B84403) buffer.[13] |
| Dosing Error | Verify all calculations for dose preparation based on the subject's body weight. Double-check the concentration of the dosing solution via a validated analytical method like HPLC.[13] |
Issue 2: High inter-subject variability in pharmacokinetic profiles.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in GSTZ1 | Single nucleotide polymorphisms (SNPs) in the GSTZ1 gene result in enzyme variants with different activities and rates of inactivation by DCA.[4][19] This is a major cause of pharmacokinetic variability between individuals.[4] If feasible, genotype subjects for GSTZ1 polymorphisms to stratify the study population. |
| Age-Dependent Metabolism | The metabolism and elimination of DCA are age-dependent.[12] Chronic administration leads to a more pronounced decrease in plasma clearance in older subjects compared to younger ones.[12] Ensure age is a controlled variable in your experimental design and is accounted for during data analysis. |
| Sex Differences | Some studies in humans have noted a trend where women absorb DCA more rapidly and clear it more slowly than men, particularly after a period of low-level exposure.[20][21] Record and analyze data for each sex separately to identify any significant differences. |
Issue 3: Signs of neurotoxicity are observed during a chronic study.
| Potential Cause | Troubleshooting Step |
| Drug Accumulation and Thiamine Depletion | Chronic DCA administration can lead to drug accumulation and may deplete thiamine stores, contributing to peripheral neuropathy.[12][13] |
| Mitigation Strategy | Co-administer thiamine with DCA.[13] Monitor subjects closely for clinical signs of neuropathy. If signs appear, consider reducing the DCA dose or temporarily halting administration. The neuropathy associated with DCA is typically reversible upon cessation of treatment.[11] |
Quantitative Data Summary
Table 1: Oral Bioavailability of Dichloroacetate in Rats
| Subject Group | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Naïve Fischer-344 Rats | 5 - 20 | 0 - 13% | [1][2] |
| GST-zeta-depleted Fischer-344 Rats | ≤ 5 | 14 - 75% | [1][2] |
Table 2: Pharmacokinetic Parameters of Dichloroacetate in Humans (Single vs. Subsequent Dosing)
| Parameter | Initial Dose | Second/Subsequent Doses | Reference |
| Terminal Elimination Half-life (t½) | 1.58 h | 9.9 h | [3] |
| Area Under the Curve (AUC) Oral | 604 µg·h⁻¹·mL⁻¹ | - | [3] |
| Area Under the Curve (AUC) IV | 489 µg·h⁻¹·mL⁻¹ | - | [3] |
Visualized Pathways and Workflows
Caption: DCA metabolism and its self-inhibition feedback loop.
Caption: Experimental workflow for an in vivo oral bioavailability study.
Detailed Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in a Rodent Model
This protocol is synthesized from methodologies described in studies assessing DCA pharmacokinetics.[1][2][20]
1. Objective: To determine the absolute oral bioavailability of DCA in a rodent model (e.g., Fischer-344 rats).
2. Materials:
-
Dichloroacetate (sodium salt)
-
Isotopically labeled DCA (e.g., ¹³C-DCA) for the intravenous group (optional, but recommended for crossover designs)
-
Vehicle: Sterile water for injection or isotonic saline
-
Male Fischer-344 rats (8-10 weeks old), equipped with jugular vein cannulas for blood sampling
-
Dosing syringes and oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge, analytical balance, vortex mixer
-
LC-MS/MS or HPLC system for DCA quantification
3. Methodology:
-
Animal Preparation:
-
Acclimatize cannulated rats for at least 3-4 days post-surgery.
-
House animals individually with free access to standard chow and water.
-
To study the effect of GSTZ1 inhibition, a pretreatment group can be given DCA in their drinking water (0.2 g/L) for 7-14 days prior to the main experiment.[1][8]
-
Fast all animals for 12 hours overnight before dosing, with water available ad libitum.
-
-
Dosing:
-
Group 1 (Intravenous): Administer a single bolus dose of DCA (e.g., 5 mg/kg) via the jugular vein cannula. Record the exact time of administration.
-
Group 2 (Oral): Administer a single dose of DCA (e.g., 20 mg/kg) by oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.
-
Suggested time points: pre-dose (0), and 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose.
-
Immediately place blood into EDTA tubes, mix gently, and keep on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
Quantify DCA concentrations in plasma using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Plot the mean plasma DCA concentration versus time for both IV and oral routes.
-
Calculate the Area Under the Curve from time zero to infinity (AUC₀→∞) for both groups using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F) using the formula:
-
F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Protocol 2: Assay for Hepatic GSTZ1 Activity
This protocol is based on methods used to confirm DCA-induced inhibition of its metabolizing enzyme.[9][18]
1. Objective: To measure the activity of GSTZ1 in liver tissue samples from control and DCA-treated animals to confirm enzyme inhibition.
2. Materials:
-
Liver tissue, snap-frozen in liquid nitrogen and stored at -80°C
-
Homogenization buffer (e.g., potassium phosphate buffer with EDTA)
-
Cytosol extraction reagents
-
Bradford assay reagents for protein quantification
-
Substrate for GSTZ1 (e.g., dichloroacetate)
-
Cofactors (e.g., Glutathione)
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
Spectrophotometer or HPLC system to measure product formation (e.g., glyoxylate)
3. Methodology:
-
Preparation of Liver Cytosol:
-
Thaw frozen liver tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 60 minutes to pellet microsomes and cell debris.
-
Carefully collect the supernatant, which is the cytosolic fraction.
-
Determine the total protein concentration of the cytosol using the Bradford assay.
-
-
Enzyme Activity Assay:
-
Pre-warm the reaction buffer containing glutathione to 37°C.
-
In a microcentrifuge tube, add a specific amount of liver cytosol (e.g., 50-100 µg of protein).
-
Initiate the enzymatic reaction by adding DCA to the tube.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding an ice-cold quenching solution.
-
Centrifuge the tube to pellet the precipitated protein.
-
-
Quantification of Product:
-
Analyze the supernatant for the concentration of the product (glyoxylate) using a validated analytical method (e.g., HPLC with derivatization).
-
-
Data Analysis:
-
Calculate the rate of product formation per milligram of cytosolic protein per minute.
-
Compare the GSTZ1 activity in the liver cytosol from DCA-treated animals to that of the control group to determine the percentage of inhibition.
-
References
- 1. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and pharmacodynamics of dichloroacetate (DCA) and oxalate following oral DCA doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetic considerations with dichloroacetate dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thechi.ca [thechi.ca]
- 8. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral dichloroacetate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polymer nanoparticle delivery of dichloroacetate and DACH-Pt to enhance antitumor efficacy and lower systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dcaguide.org [dcaguide.org]
- 19. Pharmacogenetic considerations with dichloroacetate dosing. | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Sensitive Detection of Dichloroacetic Acid (DCA) and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the sensitive detection of dichloroacetic acid (DCA) and its metabolites. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of DCA and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Incomplete derivatization. | Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent, as moisture can inhibit the reaction. |
| Analyte degradation in the injector. | Lower the injector temperature. Use a splitless or on-column injection technique for thermally labile compounds.[1] Ensure the injector liner is clean and inert. | |
| Leaks in the system. | Perform a leak check of the GC system, paying close attention to the septum, ferrules, and column connections. | |
| Peak Tailing | Active sites in the GC system. | Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Poor Reproducibility | Inconsistent derivatization. | Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and standards. |
| Variability in sample injection volume. | Use an autosampler for precise and reproducible injections. | |
| Ghost Peaks | Contamination from previous injections (carryover). | Implement a thorough wash sequence for the syringe and injector port between injections. Bake out the column at a high temperature to remove contaminants. |
| Contaminated derivatization reagent. | Use fresh, high-purity derivatization reagents. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting or Tailing) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column from contaminants.[2] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump is functioning correctly.[3] |
| Temperature fluctuations. | Use a column oven to maintain a stable column temperature.[3] | |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids). | Optimize the sample preparation method to remove interfering matrix components. Techniques like liquid-liquid extraction or solid-phase extraction are generally more effective than protein precipitation at reducing matrix effects.[4][5] |
| Modify the chromatographic conditions to separate the analytes from the interfering compounds. | ||
| Use a stable isotope-labeled internal standard to compensate for matrix effects. | ||
| Low Sensitivity | Suboptimal ionization source parameters. | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. |
| Inefficient chromatographic retention for polar analytes like DCA. | Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate small, polar compounds.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of DCA that I should be targeting for analysis?
A1: The primary metabolic pathway of DCA involves its conversion to glyoxylate, catalyzed by the enzyme glutathione (B108866) transferase zeta-1 (GSTz1).[8] Glyoxylate is then further metabolized to oxalate, glycine, and CO2. Another metabolite that has been identified, typically at lower concentrations, is monochloroacetate (MCA), which is of toxicological interest.[9] Therefore, a comprehensive analysis should aim to quantify DCA, glyoxylate, oxalate, and potentially MCA.
Q2: I am using a GC-MS method and suspect my derivatization is incomplete. How can I improve it?
A2: To improve derivatization efficiency for GC-MS analysis of DCA and its acidic metabolites, consider the following:
-
Choice of Reagent: Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly used.[9]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous (water-free) conditions, as moisture can deactivate the derivatizing agent. Optimize the reaction time and temperature; for example, incubation at 60-80°C for 30-60 minutes is a common starting point.[10]
-
Reagent Excess: Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.
Q3: My LC-MS/MS analysis of DCA in plasma is suffering from significant ion suppression. What are the likely causes and how can I mitigate this?
A3: Ion suppression in the analysis of DCA in plasma is often due to co-eluting phospholipids (B1166683) from the cell membranes in the sample. To mitigate this:
-
Sample Preparation: Move beyond simple protein precipitation. Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other matrix components.[4]
-
Chromatography: Use a HILIC column to better retain DCA and separate it from the less polar phospholipids that are not well-retained under HILIC conditions.[7]
-
Internal Standard: The use of a stable isotope-labeled internal standard for DCA is highly recommended to compensate for any remaining matrix effects.
Q4: Which analytical technique is better for sensitive DCA metabolite analysis: GC-MS or LC-MS/MS?
A4: Both techniques can be used for the sensitive analysis of DCA metabolites, but LC-MS/MS is often preferred for its ability to analyze these small, polar, and thermally labile compounds without the need for chemical derivatization.[6][7] This eliminates a potentially variable and time-consuming step in the sample preparation process. However, if LC-MS/MS is not available, a well-optimized GC-MS method with a robust derivatization protocol can also achieve high sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published analytical methods for DCA and its metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DCA and Metabolites
| Analyte | Method | Matrix | LOD | LOQ |
| Dichloroacetic Acid (DCA) | HPLC-Conductivity | Water | 0.05 µg/mL | - |
| Glyoxylic Acid | HPLC-Conductivity | Water | 0.05 µg/mL | - |
| Glycolic Acid | HPLC-Conductivity | Water | 0.05 µg/mL | - |
| Oxalic Acid | HPLC-Conductivity | Water | 0.05 µg/mL | - |
| Dichloroacetic Acid (DCA) | Headspace GC-ECD | Drinking Water | 3 µg/L | - |
| Trichloroacetic Acid (TCA) | Headspace GC-ECD | Drinking Water | 0.5 µg/L | - |
| Dichloroacetic Acid (DCA) | LC-MS/MS | Rat Blood | - | 39.5 ng/mL |
| Dichloroacetic Acid (DCA) | LC-MS/MS | Rat Liver | - | 17.2 ng/mL |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of DCA in Human Plasma
This protocol provides a general framework for the analysis of DCA in human plasma using LC-MS/MS with a HILIC column.
1. Sample Preparation (Protein Precipitation and Dilution)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard for DCA.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DCA and its internal standard.
Protocol 2: GC-MS Analysis of DCA in Urine with Derivatization
This protocol outlines a general procedure for the analysis of DCA in urine using GC-MS following derivatization to its methyl ester.
1. Sample Preparation and Derivatization
-
To 500 µL of urine in a glass vial, add the internal standard.
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid.
-
Add 1 mL of 12% boron trifluoride in methanol (BF3-methanol).
-
Cap the vial tightly and heat at 80°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution.
-
Extract the derivatized analytes by adding 500 µL of methylene (B1212753) chloride and vortexing for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic layer to a clean vial for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the characteristic ions for the methyl ester of DCA and its internal standard.
Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solubility of 2,2-Dichloroacetic Acid in Organic Solvents
Welcome to the technical support center for 2,2-dichloroacetic acid (DCA). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your work with DCA.
I. Solubility Data
Qualitative Solubility of this compound (DCA)
| Solvent | Qualitative Solubility | Reference |
| Polar Protic Solvents | ||
| Water | Soluble (8.63 g/100 g at 20°C) | [4] |
| Ethanol (B145695) | Miscible | [2][5] |
| Methanol | Slightly Soluble | [6][7] |
| Polar Aprotic Solvents | ||
| Acetone | Soluble | [2][5] |
| Ketones | Soluble | [8] |
| Nonpolar Solvents | ||
| Diethyl Ether | Miscible | [2][5] |
| Chlorinated Hydrocarbons | Soluble | [8] |
| Hydrocarbons | Soluble | [8] |
| Toluene | Insoluble (in the context of a 3-10% solution) | [9] |
| Benzene | Soluble | [10] |
| Carbon Tetrachloride | Slightly Soluble | [2][3][5] |
| n-Heptane | Soluble | [10] |
| Chloroform | Slightly Soluble | [6][7] |
Comparative Quantitative Solubility of Trichloroacetic Acid (TCA)
As a structural analog, the solubility of trichloroacetic acid (TCA) can provide insights into the expected behavior of DCA. The following table presents quantitative solubility data for TCA in various organic solvents.
| Solvent | Solubility of TCA ( g/100 g of solvent) | Reference |
| Methanol | 2143 | [10] |
| Acetone | 850 | [10] |
| Diethyl Ether | 617 | [10] |
| Benzene | 201 | [10] |
| Carbon Tetrachloride | 106 | [10] |
| n-Heptane | 74 | [10] |
II. Troubleshooting Guide
This section addresses specific issues you may encounter when dissolving this compound in organic solvents.
Issue 1: Incomplete Dissolution in a Chosen Organic Solvent
-
Possible Cause: The solvent may not be sufficiently polar to dissolve the desired concentration of DCA.
-
Troubleshooting Steps:
-
Increase Polarity: Switch to a more polar solvent. For instance, if you are having trouble with a hydrocarbon solvent, try a chlorinated hydrocarbon or an alcohol.
-
Use a Co-solvent: Introduce a small amount of a highly polar co-solvent (e.g., ethanol or acetone) to the primary solvent to increase the overall polarity of the solvent system.
-
Gentle Heating: Carefully warm the solution while stirring. Increased temperature often enhances solubility. Be cautious and perform this in a well-ventilated area, away from ignition sources.
-
Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions and promote dissolution.
-
Issue 2: Precipitation of DCA from Solution
-
Possible Cause 1: The temperature of the solution has decreased, causing the solubility limit to be exceeded.
-
Troubleshooting Steps:
-
Re-warm the solution gently to redissolve the precipitate. If the experiment needs to be conducted at a lower temperature, you will need to use a lower concentration of DCA.
-
-
Possible Cause 2: A less polar anti-solvent was added to the solution.
-
Troubleshooting Steps:
-
Avoid adding anti-solvents if possible. If required for your experimental procedure, consider if a different solvent system that is miscible with your reaction components can be used.
-
Issue 3: The Solution Appears Cloudy or Hazy
-
Possible Cause: The presence of moisture can sometimes lead to the formation of a less soluble hydrate (B1144303) or cause interactions that reduce clarity. DCA is hygroscopic.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your organic solvents are anhydrous (dry).
-
Dry Glassware: Use oven-dried glassware for preparing your solutions.
-
Inert Atmosphere: For sensitive experiments, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting DCA solubility issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the general rule for selecting a solvent for this compound?
A1: The principle of "like dissolves like" applies. This compound is a polar organic compound, so it will be most soluble in polar organic solvents.[11] Good starting points are alcohols (like ethanol), ketones (like acetone), and other polar solvents such as diethyl ether.[2][5] Its solubility will be lower in nonpolar solvents like hydrocarbons.
Q2: How does temperature affect the solubility of DCA in organic solvents?
A2: For most solid and liquid solutes, solubility in an organic solvent increases with temperature. If you are struggling to dissolve DCA at room temperature, gentle warming can often help. However, be aware that the solution may become supersaturated, and the DCA could precipitate out if the solution is cooled.
Q3: Is this compound stable to heating in organic solvents?
A3: DCA is a relatively stable compound.[6] However, prolonged heating at high temperatures, especially in the presence of certain reagents, could potentially lead to decomposition. It is always best to use the minimum amount of heat necessary to achieve dissolution.
Q4: Can I use a solvent mixture to dissolve DCA?
A4: Yes, using a co-solvent system can be a very effective strategy. If DCA has low solubility in your primary solvent, adding a miscible co-solvent in which DCA is highly soluble can significantly improve the overall solvating power of the mixture.
Q5: How does the purity of DCA affect its solubility?
A5: Impurities can sometimes affect the solubility of a compound. It is always recommended to use a high-purity grade of this compound for your experiments to ensure reproducible results.
IV. Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of this compound in an organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Evaporation apparatus (e.g., vacuum oven or rotary evaporator)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Remove the solvent using a vacuum oven or rotary evaporator until the dissolved DCA is completely dry.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant withdrawn in mL)
Experimental Workflow for Solubility Determination
References
- 1. Dichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Dichloroacetic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dichloroacetic acid [chemister.ru]
- 5. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dichloroacetic acid | 79-43-6 [chemicalbook.com]
- 7. Dichloroacetic acid CAS#: 79-43-6 [m.chemicalbook.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. empbiotech.com [empbiotech.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Differential Efficacy of 2,2-Dichloroacetic Acid Across Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2,2-dichloroacetic acid (DCA) across various cancer types, supported by experimental data. DCA, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest for its potential to reverse the Warburg effect and selectively induce apoptosis in cancer cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development.
Quantitative Efficacy of DCA: In Vitro and In Vivo Data
The efficacy of DCA varies considerably among different cancer types and cell lines. This section presents a summary of in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition data to provide a comparative overview of DCA's anti-cancer activity.
In Vitro Cytotoxicity of Dichloroacetic Acid (DCA) Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of DCA in various human and animal cancer cell lines. Lower IC50 values indicate higher potency.
| Cancer Type | Cell Line | Species | IC50 (mM) | Reference |
| Glioblastoma | U-87 | Human | 19.79 | [1] |
| C6 | Rat | 27.0 | [2] | |
| Lung Cancer | A549 | Human | ~25 | [3] |
| LNM35 | Human | ~25 | [3] | |
| Melanoma | MeWo | Human | 13.3 | [4] |
| A375 (BRAF V600E) | Human | 14.9 | [4] | |
| SK-MEL-2 (NRAS Q61R) | Human | >50 | [4] | |
| SK-MEL-28 (BRAF V600E) | Human | >50 | [4] | |
| Breast Cancer | MCF-7 | Human | 60-80% decrease in cell number at 5 mM after 4 days | [5] |
| T-47D | Human | 60-80% decrease in cell number at 5 mM after 4 days | [5] | |
| 13762 MAT | Rat | 68% decrease in cell number at 5 mM after 4 days | [5] | |
| Sarcoma | S180 (Fibrosarcoma) | Mouse | ~15% viability reduction at 0.5 mM, 30-40% at 5 mM (48h) | [2] |
| K7M2 (Osteosarcoma) | Mouse | ~15% viability reduction at 0.5 mM, 30-40% at 5 mM (48h) | [2] | |
| HT1080-luc2 (Fibrosarcoma) | Human | ~10% viability reduction at 5 mM (48h) | [2] |
In Vivo Tumor Growth Inhibition by Dichloroacetic Acid (DCA)
The following table summarizes the reported efficacy of DCA in reducing tumor growth in animal models of various cancers.
| Cancer Type | Animal Model | DCA Dosage and Administration | Tumor Growth Inhibition | Reference |
| Breast Cancer | Rats with 13762 MAT cell lung metastases | 200 mg/kg/day intraperitoneally | 58% reduction in the number of lung metastases | [5][6][7] |
| Lung Cancer | Nude mice with A549 xenografts | 200 mg/kg orally, 5 days/week for 38 days | ~45% reduction in tumor volume | [3] |
| Lung Cancer | Mice with Lewis Lung Carcinoma (LLC/R9) | Total dose of 1.5 g/kg orally over 3 weeks | 59% reduction in the number of lung metastases and 94% reduction in the volume of lung metastases | [8][9] |
| Glioblastoma | Rats with C6 glioma xenografts | 25, 75, or 125 mg/kg | ~71% tumor weight inhibition | [2] |
| Glioblastoma | C57BL/6 mice with GL-261 allografts | 150 mg/kg/day | Significant tumor growth inhibition and increased overall survival when combined with metformin | [1] |
| Sarcoma | Rag1-/- mice with K7M2 osteosarcoma xenografts | 1.0 and 1.5 g/L in drinking water (delivering 125 and 165 mg/kg/day) | 33% reduction in tumor size on day 13 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to ensure reproducibility and facilitate the design of future studies.
In Vitro Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effect of DCA on a panel of cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dichloroacetic acid (DCA)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
DCA Treatment: Prepare a stock solution of DCA in sterile PBS or culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of DCA. Include a vehicle control (medium with PBS).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assay:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each DCA concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the DCA concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of DCA that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of DCA in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor formation)
-
Dichloroacetic acid (DCA)
-
Sterile saline or drinking water for DCA administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation: Culture the cancer cells to be implanted. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
DCA Administration:
-
Oral Gavage: Prepare a solution of DCA in sterile water. Administer the desired dose (e.g., 200 mg/kg) daily via oral gavage. The control group should receive the vehicle (sterile water) only.
-
Drinking Water: Dissolve DCA in the drinking water at a concentration that will deliver the desired daily dose based on the average water consumption of the mice (e.g., 1.0 g/L). The control group should receive regular drinking water.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Plot the average tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition at the end of the study using the formula: % Inhibition = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
DCA's Mechanism of Action: Shifting Cancer Metabolism
Dichloroacetic acid's primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), a key enzyme in cellular metabolism. In cancer cells, which predominantly rely on glycolysis even in the presence of oxygen (the Warburg effect), PDK is often overexpressed. PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), preventing pyruvate from entering the mitochondrial tricarboxylic acid (TCA) cycle. DCA's inhibition of PDK leads to the reactivation of PDC, thereby shifting the cell's metabolism from glycolysis towards oxidative phosphorylation. This metabolic switch has several anti-cancer consequences, including increased production of reactive oxygen species (ROS), restoration of mitochondrial membrane potential, and induction of apoptosis.[3][11]
Caption: DCA inhibits PDK, leading to PDC activation and a metabolic shift from glycolysis to oxidative phosphorylation, ultimately promoting apoptosis in cancer cells.
General Experimental Workflow for Evaluating DCA Efficacy
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a compound like DCA, from initial in vitro screening to in vivo validation.
Caption: A standard workflow for evaluating the anti-cancer efficacy of DCA, progressing from in vitro screening to in vivo validation in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetate is an effective treatment for sarcoma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ccnm.edu [ccnm.edu]
- 8. researchgate.net [researchgate.net]
- 9. dcaguide.org [dcaguide.org]
- 10. dcaguide.org [dcaguide.org]
- 11. mdpi.com [mdpi.com]
Unveiling Dichloroacetate's Core Mechanism: A Comparative Guide Based on Genetic Knockout Studies
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Dichloroacetate's (DCA) mechanism of action, validated through pivotal genetic knockout and knockdown studies. By examining experimental data from studies targeting key metabolic enzymes, this document provides a comprehensive overview of DCA's efficacy and specificity, offering critical insights for future research and therapeutic development.
DCA, a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest for its potential to reprogram cancer cell metabolism. The primary hypothesis centers on its ability to inhibit PDK, thereby activating the pyruvate dehydrogenase (PDH) complex and shifting metabolism from glycolysis to oxidative phosphorylation. This guide delves into the genetic evidence supporting this mechanism, presenting data from studies that have dissected the roles of specific PDK isoforms in mediating the effects of DCA.
Quantitative Analysis of DCA's Effects in Genetic Knockdown Models
To elucidate the precise role of individual Pyruvate Dehydrogenase Kinase (PDK) isoforms in the mechanism of action of Dichloroacetate (DCA), researchers have employed genetic knockdown techniques, such as siRNA and shRNA, to silence the expression of specific PDKs. The following tables summarize the key quantitative findings from these studies, comparing the effects of DCA on various cellular and metabolic parameters in wild-type versus PDK knockdown cancer cell lines.
Table 1: Impact of PDK Isoform Knockdown on Cellular Viability and DCA Sensitivity
This table presents the half-maximal inhibitory concentration (IC50) of DCA in various melanoma cell lines, providing a measure of the drug's potency. Furthermore, it details the effects of individual PDK isoform knockdown on the sensitivity of A375 melanoma cells to DCA treatment.
| Cell Line | BRAF/NRAS Status | DCA IC50 (mM) | PDK Isoform Knockdown (in A375 cells) | Change in Sensitivity to DCA | Reference |
| A375 | BRAF V600E | 20.5 ± 2.1 | PDK1 | No significant change | [1] |
| MeWo | WT | 13.3 ± 1.5 | PDK2 | No significant change | [1] |
| SK-MEL-2 | NRAS Q61R | 27.0 ± 3.4 | PDK3 | No significant change | [1] |
| SK-MEL-28 | BRAF V600E | 18.9 ± 2.5 | PDK4 | No significant change | [1] |
Table 2: Metabolic Reprogramming Induced by DCA and PDK Knockdown
This table quantifies the metabolic shift from glycolysis to oxidative phosphorylation induced by DCA and by the knockdown of individual PDK isoforms in A375 melanoma cells. The Oxygen Consumption Rate (OCR) is an indicator of mitochondrial respiration, while the Extracellular Acidification Rate (ECAR) reflects glycolytic activity. The OCR/ECAR ratio provides a comprehensive measure of the cellular metabolic state.
| Condition (in A375 cells) | Change in OCR | Change in ECAR | Change in OCR/ECAR Ratio | Reference |
| DCA Treatment | - | ↓ | ↑ | [1] |
| PDK1 Knockdown | ↑ | - | ↑ | [1] |
| PDK2 Knockdown | ↑ | - | ↑ | [1] |
| PDK3 Knockdown | ↑ | - | ↑ | [1] |
| PDK4 Knockdown | ↑ | - | ↑ | [1] |
| DCA Treatment in PDK1 Knockdown | - | ↓ | ↑ | [1] |
| DCA Treatment in PDK2 Knockdown | - | ↓ | ↑ | [1] |
| DCA Treatment in PDK3 Knockdown | - | ↓ | ↑ | [1] |
| DCA Treatment in PDK4 Knockdown | - | ↓ | ↑ | [1] |
Table 3: Effect of DCA and PDK1 Knockdown on PDH Phosphorylation and Lactate (B86563) Production
This table illustrates the impact of DCA and the genetic silencing of PDK1 on the phosphorylation of the PDH E1α subunit at Ser293, a key inhibitory modification, and on the production of lactate, the end product of glycolysis. These experiments were conducted in MDA-MB-231 and PC-3 cancer cell lines.
| Cell Line | Condition | Change in pPDHE1α (Ser293) | Change in Lactate Production | Reference |
| MDA-MB-231 | DCA Treatment | ↓ | ↓ | [2] |
| PC-3 | DCA Treatment | ↓ | ↓ | [2] |
| MDA-MB-231 | PDK1 Knockdown | Minor effect | Tendency to decrease | [2] |
| PC-3 | PDK1 Knockdown | Minor effect | Not reported | [2] |
| MDA-MB-231 | DCA in PDK1 Knockdown | ↓ | Not reported | [2] |
| PC-3 | DCA in PDK1 Knockdown | ↓ | Not reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited genetic knockout studies.
Lentiviral shRNA-Mediated Knockdown of PDK Isoforms
This protocol outlines the steps for creating stable cell lines with reduced expression of specific PDK isoforms using a lentiviral-based shRNA system.
-
Cell Seeding: Plate target cells (e.g., A375 melanoma cells) in a 96-well plate at a density that allows for 70-80% confluency at the time of transduction.[3]
-
Transduction: On the following day, add lentiviral particles containing shRNA constructs targeting specific PDK isoforms (PDK1, PDK2, PDK3, or PDK4) or a non-targeting control to the cells. Polybrene® is added to a final concentration of 5 µg/ml to enhance transduction efficiency.[4]
-
Incubation: Incubate the cells with the lentiviral particles overnight.[4]
-
Media Change: The following day, replace the virus-containing medium with fresh growth medium.[5]
-
Selection: Two days post-transduction, begin selection of transduced cells by adding puromycin (B1679871) to the culture medium. The appropriate concentration of puromycin should be determined by a titration experiment for each cell line.[3]
-
Expansion and Validation: Expand the puromycin-resistant colonies and validate the knockdown of the target PDK isoform by Western blotting or qRT-PCR.[3]
siRNA-Mediated Knockdown of PDK1
This protocol describes the transient silencing of PDK1 expression using small interfering RNA (siRNA).
-
Cell Seeding: The day before transfection, seed MDA-MB-231 or PC-3 cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.[6]
-
Transfection Complex Formation: On the day of transfection, prepare two tubes. In tube 1, dilute Lipofectamine™ 3000 reagent in Opti-MEM™ I medium. In tube 2, dilute the PDK1-targeting siRNA and the P3000™ reagent in Opti-MEM™ I medium.[6]
-
Incubation: Add the contents of tube 2 to tube 1, mix, and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.[6]
-
Transfection: Add the transfection complexes to the cells and gently swirl the plate.[6]
-
Post-Transfection Care: Incubate the cells for 48-72 hours before proceeding with subsequent experiments. The medium can be changed 4-24 hours post-transfection.[7]
Western Blot Analysis of PDH Phosphorylation
This protocol details the detection of the phosphorylation status of the PDH E1α subunit.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PDHE1α (e.g., anti-pSer293).[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal loading, probe the membrane with an antibody against total PDHE1α or a housekeeping protein like β-actin.[9]
Seahorse XF Metabolic Flux Analysis
This protocol describes the real-time measurement of cellular metabolic rates.
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF96 sensor cartridge overnight at 37°C in a non-CO2 incubator with Seahorse XF Calibrant.[10]
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.
-
Cell Plate Preparation: Replace the growth medium in the cell plate with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for at least 45 minutes to allow the cells to equilibrate.
-
Seahorse Analysis: Place the cell plate and the hydrated sensor cartridge into the Seahorse XF Analyzer. The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[1]
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key metabolic parameters.[11]
Lactate Production Assay
This protocol outlines the quantification of lactate in the cell culture medium.
-
Sample Preparation: Collect the cell culture supernatant. If necessary, deproteinate the samples.[12]
-
Standard Curve Preparation: Prepare a series of lactate standards of known concentrations.[13]
-
Assay Reaction: Add the standards and samples to a 96-well plate. Add the working solution containing lactate dehydrogenase and NAD+ to each well to initiate the enzymatic reaction that produces NADH.[13]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[13]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of NADH produced is proportional to the lactate concentration.[13]
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanism of action of DCA and the experimental approaches used to validate it, the following diagrams were generated using the Graphviz DOT language.
Caption: DCA's primary mechanism of action.
Caption: Workflow for validating DCA's mechanism.
Caption: DCA's impact on the PDK-PDH signaling axis.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. origene.com [origene.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. siRNA-Mediated Suppression of Synuclein γ Inhibits MDA-MB-231 Cell Migration and Proliferation by Downregulating the Phosphorylation of AKT and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tcichemicals.com [tcichemicals.com]
A Comparative Analysis of Dichloroacetate and Other PDK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichloroacetate (B87207) (DCA) and other prominent pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors. This document synthesizes experimental data to evaluate performance, outlines detailed experimental protocols, and visualizes key pathways to inform research and development decisions.
Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). This action shifts glucose metabolism from mitochondrial oxidative phosphorylation towards glycolysis, a phenomenon famously exploited by cancer cells known as the Warburg effect. Consequently, PDK has emerged as a significant therapeutic target for various diseases, including cancer and metabolic disorders. Dichloroacetate (DCA), a well-studied small molecule, has long been the reference compound for PDK inhibition. However, a new generation of inhibitors with distinct mechanisms and potency profiles has since emerged. This guide offers a comparative analysis of DCA and these alternative PDK inhibitors.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of various PDK inhibitors is a critical factor in their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of DCA and other notable PDK inhibitors against the four PDK isoforms.
| Inhibitor | Target(s) | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Reference(s) |
| Dichloroacetate (DCA) | Pan-PDK (Pyruvate site) | >1 mM (Ki = 1 mM) | 183 µM | Least Sensitive (Ki = 8 mM) | 80 µM | [1] |
| VER-246608 | Pan-PDK (ATP site) | ~25 nM | ~45 nM | ~50 nM | ~60 nM | [2][3][4] |
| AZD7545 | PDK1, PDK2 (Lipoamide site) | 87 nM | 6.4 nM | 600 nM | - | [5][6] |
| PS10 | Pan-PDK (ATP site) | 2.1 µM | 0.8 µM | 21.3 µM | 0.76 µM | [7] |
| Pdk4-IN-2 | PDK4 selective | - | - | - | 46 µM | [1] |
Performance and Efficacy: A Comparative Overview
Beyond enzymatic inhibition, the cellular and physiological effects of these inhibitors are paramount. This section compares the performance of DCA with other inhibitors concerning key metabolic and cellular outcomes.
Dichloroacetate (DCA)
DCA is a structural analog of pyruvate and acts as a pan-PDK inhibitor by binding to the pyruvate-binding site.[1] It has been extensively studied and has entered clinical trials for various cancers.[2][8]
-
Metabolic Effects: DCA effectively shifts metabolism from glycolysis to oxidative phosphorylation.[9] This is evidenced by a decrease in lactate (B86563) production and an increase in oxygen consumption in treated cells.[9][10][11][12] However, some studies indicate that the increase in oxygen consumption might be modest in certain cell types.[12]
-
Cellular Outcomes: The primary cellular outcome of DCA treatment in cancer cells is the induction of apoptosis.[10][13] It can also cause cell cycle arrest.[13]
-
In Vivo Efficacy: In preclinical models, DCA has been shown to inhibit tumor growth and reduce metastasis.[10]
-
Side Effects: The most significant side effect of long-term DCA administration is a reversible peripheral neuropathy.[14]
VER-246608
VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of PDK.[2][3][4] Its high potency allows for the use of much lower concentrations compared to DCA.
-
Metabolic Effects: VER-246608 increases oxygen consumption and can attenuate glycolytic activity, though this effect is more pronounced under nutrient-depleted conditions.[2][3][4] It also reduces L-lactate levels in the media of cancer cells.[2][15]
-
Cellular Outcomes: In contrast to DCA, VER-246608 primarily induces a cytostatic effect (growth arrest) rather than significant apoptosis in standard culture conditions.[2][15]
-
In Vivo Efficacy: Preclinical studies are ongoing to fully characterize its in vivo properties.
-
Side Effects: As a preclinical compound, the full side-effect profile in humans is not yet known.
AZD7545
AZD7545 is an inhibitor that targets the lipoamide-binding pocket of PDK1 and PDK2.[5][6] It was initially developed for the treatment of type 2 diabetes.[16]
-
Metabolic Effects: AZD7545 activates PDC in vivo and can improve blood glucose control.[6]
-
Cellular Outcomes: It has been shown to suppress the growth of certain cancer cell lines.
-
In Vivo Efficacy: AZD7545 progressed to a phase 1 clinical trial for type 2 diabetes but was discontinued (B1498344) for undisclosed reasons.[3][16] It has not been extensively studied as an anti-cancer agent in vivo.[17]
-
Side Effects: The reasons for its discontinuation in clinical trials have not been publicly reported.[16]
PS10
PS10 is a novel, highly selective, ATP-competitive pan-PDK inhibitor.[7][18]
-
Metabolic Effects: PS10 stimulates flux through PDC and increases carbohydrate oxidation.[18] Notably, in one study, it did not increase lactate production, unlike DCA.[18]
-
Cellular Outcomes: It has shown low toxicity in cell-based assays.[7]
-
In Vivo Efficacy: In diet-induced obese mice, PS10 improved glucose tolerance and activated PDC in the heart and liver.[7][19][20]
-
Side Effects: As a relatively new compound, its long-term side-effect profile is still under investigation, though initial studies suggest it has few known major side effects.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of PDK inhibitors.
In Vitro PDK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDK isoforms.
Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
Pyruvate Dehydrogenase (PDH) complex (substrate)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the specific PDK isoform, and the test inhibitor at various concentrations.
-
Pre-incubation: Add the PDH complex solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-PDC Western Blot Analysis
Objective: To assess the effect of a PDK inhibitor on the phosphorylation status of the PDC E1α subunit in cultured cells.
Materials:
-
Cancer cell line expressing PDKs (e.g., PC-3, A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDC-E1α (Ser293) and anti-total-PDC-E1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-PDC-E1α. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total PDC-E1α as a loading control. Quantify the band intensities and normalize the phospho-PDC-E1α signal to the total PDC-E1α signal.
Lactate Production Assay
Objective: To measure the effect of a PDK inhibitor on lactate secretion by cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the collected supernatant using a commercial lactate assay kit according to the manufacturer's protocol. This typically involves preparing a standard curve and mixing the samples with a reaction mixture that generates a detectable signal proportional to the lactate concentration.
-
Data Analysis: Calculate the lactate concentration in each sample using the standard curve. Normalize the lactate concentration to the cell number or protein concentration to account for any effects on cell viability.
Oxygen Consumption Rate (OCR) Measurement
Objective: To determine the effect of a PDK inhibitor on mitochondrial respiration.
Materials:
-
Adherent cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Assay medium (e.g., unbuffered DMEM)
-
Test compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density.
-
Inhibitor Treatment: Treat the cells with the test inhibitor for the desired duration before the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Seahorse Assay: Load the hydrated sensor cartridge with the mitochondrial stress test compounds into the Seahorse XF Analyzer for calibration. Replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal OCR and the OCR after sequential injections of the stress test compounds.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between control and inhibitor-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of dichloroacetate (DCA) on lactate production and oxygen consumption in neuroblastoma cells: is DCA a suitable drug for neuroblastoma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dcaguide.org [dcaguide.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Dichloroacetic Acid (DCA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three primary analytical methodologies for the quantification of Dichloroacetic acid (DCA): Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC). This document is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by providing a comprehensive overview of performance characteristics, detailed experimental protocols, and a decision-making framework.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes the key validation parameters for the quantification of DCA by GC-MS, LC-MS/MS, and Ion Chromatography, based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ion Chromatography (IC) |
| Linearity (R²) | > 0.99[1][2] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 68 - 111.7%[1][2] | 51 - 100%[3] | 90 - 108%[4] |
| Precision (%RSD) | < 15%[2] | < 15% | < 5% |
| Limit of Detection (LOD) | 0.00003 - 3 µg/L[1][2] | 0.003 - 0.070 µg/L[5] | 0.45 µg/L[4] |
| Limit of Quantification (LOQ) | 0.00009 - 1.40 µg/L[1][6] | 5 µg/L[5] | 1.40 µg/L |
| Derivatization | Required[7] | Not Required[3] | Not Required[4] |
| Sample Throughput | Moderate | High | High |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections provide representative protocols for the quantification of DCA using GC-MS, LC-MS/MS, and Ion Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of DCA, a derivatization step is necessary to increase its volatility for GC analysis.[7]
1. Sample Preparation and Derivatization:
-
Extraction: For aqueous samples, acidify the sample to a pH of 0.5 and extract the DCA into an organic solvent like methyl-tert-butyl ether (MTBE). For biological samples, a protein precipitation step followed by liquid-liquid extraction is typically employed.
-
Derivatization: The extracted DCA is then converted to a more volatile ester form. A common method is esterification with acidic methanol (B129727) or diazomethane.[2] Alternatively, derivatization can be achieved using alkylation reagents like pentafluorobenzyl bromide (PFBBr).[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of acidic compounds or their derivatives (e.g., DB-624).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the DCA derivative from other components in the sample.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of polar compounds like DCA without the need for derivatization.[3]
1. Sample Preparation:
-
Aqueous Samples: Often require minimal preparation, such as filtration, before direct injection.
-
Biological Samples (e.g., Plasma, Serum): Protein precipitation is a common first step, achieved by adding a solvent like methanol or acetonitrile. The supernatant is then diluted and injected.[3] For more complex matrices, solid-phase extraction (SPE) may be used for sample clean-up and concentration.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column (e.g., amino column) is often used to retain the polar DCA.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly employed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species, making it well-suited for the direct analysis of DCA in aqueous samples.[4]
1. Sample Preparation:
-
Aqueous Samples: Samples are typically filtered through a 0.45 µm filter before injection. Dilution may be necessary if the DCA concentration is high.
-
Samples with High Ionic Strength: A sample pre-treatment step, such as solid-phase extraction, may be required to remove interfering ions.
2. IC Instrumentation and Conditions:
-
Ion Chromatograph: Equipped with a suppressor and a conductivity detector.
-
Analytical Column: An anion-exchange column (e.g., IonPac AS19-HC) is used for the separation of DCA from other anions.
-
Eluent: A potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate buffer is typically used as the mobile phase. A gradient elution may be employed to optimize the separation.
-
Suppressor: An anion self-regenerating suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte.
-
Detector: A conductivity detector measures the change in conductivity as the separated ions elute from the column.
Method Selection Framework
The choice of the most appropriate analytical method for DCA quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the desired sample throughput. The following decision tree provides a general guideline for method selection.
Experimental Workflow Overviews
The following diagrams illustrate the general experimental workflows for the quantification of DCA using GC-MS and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of dichloroacetic acid and trichloroacetic acid by liquid-liquid extraction and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Dichoroacetic Acid (DCA): A Comparative Analysis of In Vivo vs. In Vitro Antitumor Efficacy
An objective examination of 2,2-dichloroacetic acid's (DCA) performance in preclinical cancer models, supported by experimental data and detailed protocols.
Dichloroacetic acid (DCA), a small molecule inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), has garnered significant interest for its potential as a cancer therapeutic.[1][2][3] By targeting a key enzyme in cellular metabolism, DCA aims to reverse the "Warburg effect," a metabolic hallmark of cancer cells where they favor glycolysis over oxidative phosphorylation, even in the presence of oxygen.[2][4][5][6] This guide provides a comparative overview of the antitumor effects of DCA as observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering researchers and drug development professionals a comprehensive look at the available preclinical evidence.
Core Mechanism of Action: Reversing the Warburg Effect
The primary mechanism by which DCA exerts its anticancer effects is through the inhibition of pyruvate dehydrogenase kinase (PDK).[1][4][5] In cancer cells, PDK is often overexpressed, leading to the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This inactivation blocks the entry of pyruvate into the mitochondria for oxidative phosphorylation. Consequently, pyruvate is shunted towards lactate (B86563) production, a process known as aerobic glycolysis or the Warburg effect.
DCA inhibits PDK, which in turn leads to the dephosphorylation and activation of the PDH complex.[5][7] This restores the mitochondrial oxidation of pyruvate, shifting the cell's metabolism from glycolysis back to the more efficient oxidative phosphorylation pathway.[4][5] This metabolic switch has several downstream consequences detrimental to cancer cells, including increased production of reactive oxygen species (ROS), induction of apoptosis (programmed cell death), and decreased proliferation.[7][8]
In Vitro Effects: Direct Action on Cancer Cells
In laboratory studies using cancer cell lines, DCA has demonstrated a range of anticancer effects. These studies provide a controlled environment to assess the direct impact of the compound on tumor cells, revealing its potential to induce apoptosis, reduce proliferation, and alter cellular metabolism.
| Cancer Type | Cell Line(s) | Key Findings | IC50 Range | Reference(s) |
| Breast Cancer | MCF-7, T47D, BT474, MDA-MB-231 | Decreased cell viability, increased apoptosis, reduced lactate. | 20-30 mM | [1][4] |
| Glioblastoma | U87, LN18 | Increased apoptosis, decreased proliferation, radiosensitization. | Not specified | [9][10] |
| Prostate Cancer | PC-3 | Reduced proliferation, G1 cell cycle arrest, increased apoptosis, radiosensitization. | Not specified | [11] |
| Colorectal Cancer | WIDR | Decreased clonogenic survival, increased apoptosis, radiosensitization. | Not specified | [10] |
| Lung Cancer | A549 | Growth suppressive, synergizes with paclitaxel. | Not specified | [5][8] |
General Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
DCA Treatment: A stock solution of DCA is prepared and diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of DCA. Control wells receive medium without DCA.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The results are expressed as a percentage of the control, and the IC50 value (the concentration of DCA that inhibits 50% of cell growth) is calculated.
In Vivo Effects: Performance in Complex Biological Systems
Studies in animal models, typically mice with xenograft tumors, are crucial for evaluating a drug's efficacy in a whole-organism context. These in vivo experiments have shown that DCA can inhibit tumor growth and metastasis, although the results are sometimes inconsistent with in vitro findings.
| Cancer Type | Animal Model | Key Findings | Reference(s) |
| Breast Cancer | Rat (mammary adenocarcinoma) | Reduced lung metastasis by 58%. | [4] |
| Glioblastoma | Mouse (U87 xenograft) | Inhibited tumor growth. | [9] |
| Pancreatic Cancer | Mouse (SU86.86 xenograft) | Significant tumor growth delay. | [8] |
| Neuroblastoma | Mouse (NOD-SCID) | Significantly restricted tumor growth, caused proliferative delay. | [12] |
| Colorectal Cancer | Mouse (WIDR xenograft) | Attenuated radiation-induced tumor growth delay, despite in vitro radiosensitization. | [10] |
General Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nu/nu) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., U87 glioblastoma cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Mice are randomly assigned to a control group or a treatment group. The treatment group receives DCA, often administered in drinking water or via oral gavage, at a specified dose (e.g., 0.75 g/L).[13] The control group receives a placebo.
-
Monitoring: Tumor volume is measured regularly (e.g., every two days) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Analysis: Tumors are excised, weighed, and may be used for further histological or molecular analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).[10]
Comparative Discussion: Bridging the Gap Between Bench and Bedside
While DCA shows consistent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines in vitro, its efficacy in vivo can be more variable. Several factors contribute to this potential discrepancy:
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in vivo is not replicated in a culture dish. Factors like hypoxia and acidosis within the tumor can influence drug response.[8]
-
Pharmacokinetics and Drug Delivery: The absorption, distribution, metabolism, and excretion of DCA in a living organism determine its concentration at the tumor site. High dosage requirements and potential toxicity can limit the achievable therapeutic window in vivo.[3][9]
-
Inconsistent Translation: A notable study on colorectal cancer xenografts found that while DCA acted as a radiosensitizer in vitro, it actually attenuated the tumor growth delay caused by radiation in vivo.[10] This highlights the critical importance of in vivo testing to validate in vitro findings.
Despite these challenges, many in vivo studies do support the anticancer potential of DCA, showing significant tumor growth inhibition and reduced metastasis in various models.[4][8][12] Furthermore, DCA's ability to modulate the tumor microenvironment, for instance by reducing lactic acid levels, may also improve the efficacy of immunotherapies by enhancing T-cell function.[14]
Clinical Outlook
DCA has been investigated in a limited number of clinical trials for cancer.[4][5] Early phase trials have suggested that DCA is generally well-tolerated at doses established for metabolic diseases, with reversible peripheral neuropathy being the most common side effect.[8][15] However, outcomes have been mixed, and there is currently insufficient evidence to support DCA as a standard cancer treatment.[7] Ongoing research continues to explore its efficacy, both alone and in combination with conventional therapies like chemotherapy and radiation.[5][11]
Conclusion
The preclinical evidence for dichloroacetic acid demonstrates a clear biological mechanism and consistent antitumor activity in in vitro models. DCA effectively shifts cancer cell metabolism, leading to reduced proliferation and increased cell death. While in vivo studies support these findings to a large extent by showing tumor growth inhibition in animal models, they also introduce the complexities of a whole-organism system, revealing potential limitations and occasional contradictory results. The discrepancy between the controlled environment of a petri dish and the dynamic tumor microenvironment underscores the necessity of comprehensive in vivo validation for any promising anticancer agent. Future research, particularly well-designed clinical trials, is essential to definitively determine the therapeutic role of DCA in oncology.
References
- 1. ascopubs.org [ascopubs.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 7. ccnm.edu [ccnm.edu]
- 8. dcaguide.org [dcaguide.org]
- 9. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichloroacetate induces tumor-specific radiosensitivity in vitro but attenuates radiation-induced tumor growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thedcasite.com [thedcasite.com]
- 12. dcaguide.org [dcaguide.org]
- 13. Dichloroacetic acid and rapamycin synergistically inhibit tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restricting tumor lactic acid metabolism using dichloroacetate improves T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Dichloroacetate as a Chemotherapy Adjuvant
A Comparative Guide for Researchers and Drug Development Professionals
The metabolic agent Dichloroacetate (DCA) is gaining increasing attention in oncology for its potential to enhance the efficacy of conventional chemotherapy. By shifting cancer cells' metabolism from glycolysis towards oxidative phosphorylation, DCA can reverse the Warburg effect, a hallmark of cancer, and thereby sensitize tumors to cytotoxic treatments. This guide provides a comparative overview of the synergistic effects of DCA with several standard chemotherapy agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in this promising field.
Co-administration of DCA with Conventional Chemotherapeutics: A Data-Driven Comparison
Numerous preclinical studies have demonstrated that DCA can act synergistically with a range of chemotherapeutic drugs across various cancer types. This synergy often manifests as a lower required dose of the cytotoxic agent to achieve the same therapeutic effect, potentially reducing treatment-related toxicity. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: Synergistic Effects on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The data below illustrates the reduction in IC50 values of conventional chemotherapy agents when combined with DCA.
| Cancer Type | Cell Line | Chemotherapy Agent | Chemotherapy IC50 (Alone) | DCA Concentration | Chemotherapy IC50 (with DCA) | Source |
| Non-Small Cell Lung Cancer | A549 | Cisplatin (B142131) | 9 µM | 20 mM | Not explicitly stated, but synergy observed | [1][2][3] |
| Non-Small Cell Lung Cancer | NCI-H460 | Paclitaxel (B517696) | ~10 nM | 20 mM | IC50 decreased 10-fold | [4] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | 23.41 µM | Not specified | IC50 significantly reduced with combination | [5][6] |
| Breast Cancer | MCF-7 | Doxorubicin (B1662922) | 400 nM | Not specified | IC50 reduced in combination | [7] |
| Glioblastoma | U87MG | Temozolomide (B1682018) | Not specified | Not specified | Synergistic inhibition observed | [8] |
Note: IC50 values can vary between studies due to different experimental conditions. Data from multiple sources are provided for a broader perspective.
Table 2: Enhancement of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy eliminates cancer cells. DCA has been shown to enhance chemotherapy-induced apoptosis.
| Cancer Type | Cell Line | Treatment | Percentage of Apoptotic Cells | Source |
| Glioblastoma | U87MG & U251 | Temozolomide + Perifosine (B1684339) (an AKT inhibitor with similar pathway effects to DCA) | Significantly increased compared to single agents | [8] |
| Non-Small Cell Lung Cancer | A549 | Cisplatin + PD-0332991 (synergistic agent) | Increased from 5.19% (Cisplatin alone) to 12.25% (Combination) | [2] |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (20 µg/mL) | Significant increase in apoptosis | [9] |
| Glioblastoma | LN-229 | Temozolomide (100 µM) | Time-dependent increase in apoptosis | [10] |
Table 3: In Vivo Tumor Growth Inhibition
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of cancer therapies. Studies have shown that the combination of DCA and chemotherapy can lead to greater tumor regression than either agent alone.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Source |
| Non-Small Cell Lung Cancer | A549 | Paclitaxel (20 mg/kg) | Significant tumor growth inhibition | [11] |
| Non-Small Cell Lung Cancer | NCI-H460 | Paclitaxel (24 and 12 mg/kg/day) | Statistically significant tumor growth inhibition | [12] |
Key Signaling Pathways Modulated by DCA and Chemotherapy Combinations
The synergistic effects of DCA and conventional chemotherapy are underpinned by the modulation of critical signaling pathways that govern cancer cell metabolism, survival, and apoptosis.
Reversal of the Warburg Effect and Induction of Oxidative Stress
DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This metabolic switch reactivates mitochondrial glucose oxidation, leading to an increase in reactive oxygen species (ROS) production and subsequent oxidative stress, which can trigger apoptosis.
References
- 1. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 8. The combination of temozolomide and perifosine synergistically inhibit glioblastoma by impeding DNA repair and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil induces apoptosis of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic reprogramming induced by DCA enhances cisplatin sensitivity through increasing mitochondrial oxidative stress in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Dichloroacetate and Other Promising Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Neuroprotective Mechanisms and Efficacy of Dichloroacetate (B87207) (DCA) in Comparison to Other Therapeutic Candidates.
This guide provides a comprehensive comparison of the neuroprotective effects of dichloroacetate (DCA) with a selection of other compounds that have shown promise in preclinical studies. We delve into the molecular mechanisms, present supporting experimental data in easily comparable formats, and provide detailed methodologies for key experiments. This document aims to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurological disorders.
Overview of Neuroprotective Mechanisms
Neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases, are characterized by progressive neuronal loss and dysfunction. A key pathological feature in many of these conditions is mitochondrial dysfunction, leading to energy failure, oxidative stress, and apoptosis. The compounds discussed in this guide exert their neuroprotective effects through various mechanisms, primarily centered around the preservation of mitochondrial function and the mitigation of downstream damaging pathways.
Dichloroacetate (DCA) is a small molecule that inhibits pyruvate (B1213749) dehydrogenase kinase (PDK). This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By activating PDH, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial respiration and ATP production while reducing the accumulation of lactate (B86563), which can be neurotoxic at high concentrations.[1][2]
This guide will compare DCA with the following compounds:
-
Nov3r: A novel PDK inhibitor, offering a direct mechanistic comparison to DCA.
-
Coenzyme Q10 (CoQ10): A vital component of the electron transport chain and a potent antioxidant that directly enhances mitochondrial function.
-
Resveratrol (B1683913): A natural polyphenol known to activate various neuroprotective signaling pathways, including those involved in mitochondrial biogenesis and antioxidant defense.
-
Pyruvate: The end-product of glycolysis that can serve as a direct fuel for mitochondrial respiration, bypassing potential upstream metabolic blocks.
-
Sodium Butyrate: A short-chain fatty acid with anti-inflammatory and neuroprotective properties, targeting downstream inflammatory and apoptotic pathways.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the neuroprotective efficacy of DCA and the selected alternative compounds. The data is organized by the model of neurological disorder and the key outcomes measured.
| Compound | Animal Model | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Dichloroacetate (DCA) | Rat; Transient Forebrain Ischemia | 100 mg/kg; Intravenous | - Significant reduction in neuronal loss in the CA1 region of the hippocampus, dorsal lateral striatum, and neocortex. | [3] |
| Nov3r | Rat; Retinal Ischemia/Reperfusion | 100 mg/kg; Oral | - Significant amelioration of the increase in TUNEL-positive (apoptotic) cells. - Prevention of the decrease in RBPMS-positive retinal ganglion cells. | [1] |
| Coenzyme Q10 | Mouse; MPTP-induced Parkinson's Disease | 30 mg/kg/day; In drinking water | - Prophylactic treatment resulted in ~17% neuronal loss compared to ~50% in the untreated group. | [4] |
| Resveratrol | Rat; Ischemic Stroke | 30 mg/kg; Intraperitoneal | - Upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax in the hippocampus. | [5] |
| Pyruvate | Rat; Severe Hypoglycemia | Glucose + Pyruvate | - 70-90% reduction in neuronal death in the CA1, subiculum, and dentate gyrus of the hippocampus, and piriform cortex compared to glucose alone. | [6] |
| Sodium Butyrate | Mouse; Cerebral Ischemia/Reperfusion | 10 mg/kg; Intragastric | - Significant improvement in neurological deficit scores. - Marked restoration of superoxide (B77818) dismutase (SOD) levels and reduction of malondialdehyde (MDA) levels. | [7] |
Table 1: Comparison of Neuroprotective Efficacy in In Vivo Models.
| Compound | Key Bioenergetic and Metabolic Outcomes | Key Anti-apoptotic and Antioxidant Outcomes | Key Anti-inflammatory Outcomes |
| Dichloroacetate (DCA) | - Increased ATP and phosphocreatine (B42189) levels. - Reduced lactate accumulation. | - Amelioration of oxidative stress. - Inhibition of apoptosis. | - Attenuation of neuroinflammation. |
| Nov3r | - Ameliorated the reduction of ATP and the elevation of lactate and pyruvate. | - Reduced apoptotic cell death. | - Significant reduction in Iba1-positive microglial cells. |
| Coenzyme Q10 | - Improves mitochondrial respiration. | - Potent antioxidant, reduces reactive oxygen species (ROS). - Inhibits the mitochondria-mediated cell death pathway. | - Reduces the production of pro-inflammatory cytokines. |
| Resveratrol | - Activates mitochondrial biogenesis. | - Activates Nrf2/ARE antioxidant pathway. - Modulates Bcl-2 family proteins to inhibit apoptosis. | - Suppresses NF-κB and MAPK signaling pathways to reduce pro-inflammatory cytokine expression. |
| Pyruvate | - Serves as a direct substrate for the TCA cycle, restoring ATP levels. | - Non-enzymatically scavenges hydrogen peroxide. - Activates the HIF-1α–EPO antioxidant signaling cascade. | - Inhibits the expression of pro-inflammatory proteins. |
| Sodium Butyrate | - Improves mitochondrial function. | - Modulates antioxidant enzymes. - Suppresses Bax nuclear translocation and upregulates Bcl-2. | - Suppresses the TLR4/MyD88/NF-κB inflammatory pathway. |
Table 2: Comparison of Mechanistic Outcomes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: Dichloroacetate (DCA) Signaling Pathway.
Caption: Coenzyme Q10 (CoQ10) Neuroprotective Mechanism.
Caption: Resveratrol's Multifaceted Neuroprotective Pathways.
Caption: Sodium Butyrate's Anti-inflammatory and Anti-apoptotic Pathways.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating Neuroprotective Compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Animal Models of Neurological Disorders
Transient Forebrain Ischemia in Rats (Two-Vessel Occlusion Model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Place microvascular clips on both arteries to induce ischemia.
-
Monitor cerebral blood flow to confirm ischemia.
-
After a defined period (e.g., 10-20 minutes), remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.[8]
Assessment of Neuronal Death
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Brain Tissue Sections:
-
Prepare paraffin-embedded or frozen brain sections.
-
Deparaffinize and rehydrate the sections if necessary.
-
Permeabilize the tissue with proteinase K or a similar enzyme.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).
-
If using biotin-dUTP, follow with an incubation with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Develop the signal using a suitable substrate (e.g., DAB for HRP) or visualize fluorescence directly.
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).
-
Quantify the number of TUNEL-positive cells in specific brain regions.[9]
Biochemical Assays
Measurement of ATP Levels in Brain Tissue via High-Performance Liquid Chromatography (HPLC):
-
Rapidly dissect and freeze the brain tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Neutralize the supernatant.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate the nucleotides using an appropriate mobile phase.
-
Detect ATP using a UV detector at a specific wavelength (e.g., 254 nm).
-
Quantify ATP levels by comparing the peak area to a standard curve.
Measurement of Oxidative Stress Markers (SOD and MDA) in Brain Homogenate:
-
Superoxide Dismutase (SOD) Activity Assay:
-
Homogenize brain tissue in a suitable buffer.
-
Use a commercial SOD assay kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system) and the detection of a colored product.
-
Measure the absorbance at the appropriate wavelength and calculate SOD activity relative to a standard.[10]
-
-
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Homogenize brain tissue in a suitable buffer.
-
Mix the homogenate with a solution of thiobarbituric acid (TBA) and heat.
-
MDA in the sample will react with TBA to form a colored product.
-
Measure the absorbance of the product at a specific wavelength (e.g., 532 nm).
-
Quantify MDA levels by comparing the absorbance to a standard curve.[10]
-
Western Blot Analysis for Apoptotic Proteins
Detection of Bcl-2 and Bax Protein Expression in Brain Tissue:
-
Homogenize brain tissue in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[3]
Conclusion
This guide provides a comparative overview of the neuroprotective effects of dichloroacetate and other promising compounds. While DCA and Nov3r offer a targeted approach by modulating a key metabolic enzyme, other compounds like Coenzyme Q10, Resveratrol, Pyruvate, and Sodium Butyrate present broader mechanisms of action, including direct mitochondrial support, activation of antioxidant and anti-inflammatory pathways, and provision of alternative energy substrates.
The choice of a therapeutic candidate for a specific neurological disorder will depend on the underlying pathophysiology of the condition. For disorders with a clear metabolic component involving impaired glucose oxidation, PDK inhibitors like DCA may be particularly relevant. In contrast, conditions characterized by significant oxidative stress and inflammation might benefit more from compounds with potent antioxidant and anti-inflammatory properties. Further research, including head-to-head comparative studies in relevant animal models, is necessary to fully elucidate the relative therapeutic potential of these promising neuroprotective agents.
References
- 1. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Models for studying long-term recovery following forebrain ischemia in the rat. 2. A 2-vessel occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
Designing a Head-to-Head Clinical Trial for Dichloroacetate (DCA) Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed head-to-head clinical trial design to rigorously evaluate the efficacy of Dichloroacetate (B87207) (DCA) as a potential anti-cancer agent. Due to the current absence of direct head-to-head comparative clinical trial data for DCA against an established therapeutic, this document provides a framework for such a study, supported by existing preclinical and early-phase clinical findings.
Introduction to Dichloroacetate (DCA)
Dichloroacetate is a small molecule that has garnered interest in oncology for its potential to modulate cancer cell metabolism.[1] The primary mechanism of action of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[2][3] This inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, thereby promoting the shift of glucose metabolism from glycolysis to oxidative phosphorylation, even in the presence of oxygen (the Warburg effect).[3][4] This metabolic reprogramming in cancer cells is hypothesized to increase the production of reactive oxygen species (ROS) and induce apoptosis.[4]
While preclinical studies and some early-phase clinical trials have suggested potential anti-tumor activity and a manageable safety profile, the definitive efficacy of DCA, particularly in comparison to standard-of-care treatments, remains to be established through robust, comparative clinical trials.[5][6][7]
Proposed Head-to-Head Clinical Trial Design
To definitively assess the clinical benefit of DCA, a randomized, controlled, multi-center Phase III clinical trial is proposed. This trial would compare the efficacy and safety of standard-of-care therapy plus DCA to standard-of-care therapy plus placebo in patients with a specific type of cancer where DCA has shown preliminary promise, such as unresected, locally advanced head and neck squamous cell carcinoma (HNSCC).
Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of Dichloroacetate (DCA) in Combination with Cisplatin-Based Chemoradiotherapy for the Treatment of Unresected, Locally Advanced Head and Neck Squamous Cell Carcinoma.
Experimental Protocols
Patient Population:
-
Inclusion Criteria: Patients must have histologically confirmed, previously untreated Stage III-IVB HNSCC of the oropharynx, hypopharynx, or larynx.[8] They must be eligible for definitive concurrent chemoradiotherapy, have an ECOG performance status of 0-1, and have adequate organ and marrow function.[8]
-
Exclusion Criteria: Patients with a history of significant peripheral neuropathy (Grade ≥2), known brain metastases, or prior treatment for HNSCC.[8]
Randomization and Blinding: Eligible patients will be randomized in a 1:1 ratio to receive either DCA or a matching placebo. Both patients and investigators will be blinded to the treatment assignment.
Treatment Arms:
-
Experimental Arm: DCA (12.5 mg/kg) administered orally twice daily, initiated one week prior to the start of chemoradiotherapy and continued throughout the 7 weeks of radiation.[8][9] This is combined with standard-of-care cisplatin (B142131) (100 mg/m²) administered intravenously on days 1, 22, and 43 of radiation therapy (70 Gy delivered in 35 fractions over 7 weeks).[9]
-
Control Arm: Placebo administered orally twice daily on the same schedule as the experimental arm, in combination with the same standard-of-care cisplatin-based chemoradiotherapy regimen.[9]
Endpoints:
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints:
-
Progression-Free Survival (PFS).
-
Objective Response Rate (ORR) at 3 months post-treatment completion.
-
Safety and tolerability, assessed by the incidence and severity of adverse events (AEs) according to CTCAE v5.0.
-
Quality of Life (QoL) assessment.
-
Pharmacodynamic markers: changes in serum lactate (B86563) and pyruvate levels.[10]
-
Existing Data for Comparison
While a direct head-to-head trial is yet to be conducted, a randomized, placebo-controlled, double-blind phase II study provides the most relevant comparative data to date.
Summary of a Phase II Randomized Controlled Trial of DCA in HNSCC
| Outcome Measure | DCA + Chemoradiotherapy (n=21) | Placebo + Chemoradiotherapy (n=24) | p-value |
| Efficacy | |||
| End-of-Treatment Complete Response Rate | 71.4% | 37.5% | 0.0362 |
| Safety (All-Grade Adverse Events) | |||
| Drug-Related Fevers | 43% | 8% | 0.01 |
| Decreased Platelet Count | 67% | 33% | 0.02 |
| Pharmacodynamics | |||
| Change in Pyruvate Levels | 0.47 (decrease) | Not significant | <0.005 |
| Change in Lactate Levels | 0.61 (decrease) | Not significant | <0.005 |
Data extracted from a phase II study of dichloroacetate in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma.[10]
Visualizing the Mechanisms and Protocols
Signaling Pathway of DCA
Caption: Mechanism of action of Dichloroacetate (DCA) in cancer cells.
Experimental Workflow for the Proposed Head-to-Head Trial
Caption: Proposed experimental workflow for a head-to-head clinical trial of DCA.
Conclusion
The therapeutic potential of DCA, based on its unique metabolic mechanism of action, warrants further investigation through well-designed, adequately powered, head-to-head clinical trials. The proposed Phase III trial design provides a robust framework for definitively evaluating the efficacy and safety of DCA in combination with standard-of-care therapy. Such a trial is crucial to determine if DCA can offer a meaningful clinical benefit to patients and to guide its potential integration into future oncology treatment paradigms. The existing Phase II data, while not conclusive, provides a strong rationale for this further investigation, particularly given the statistically significant improvement in complete response rates observed with the addition of DCA.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccnm.edu [ccnm.edu]
- 5. dcaguide.org [dcaguide.org]
- 6. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dichloroacetate (DCA) Treatment Effects: A Guide to Statistical Methods and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of statistical methods used to validate the significance of Dichloroacetate (DCA) treatment effects in cancer therapy. It includes supporting experimental data from key clinical and preclinical studies, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Overview of Dichloroacetate (DCA) and its Mechanism of Action
Dichloroacetate is an investigational drug that targets cancer cell metabolism. Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy, many cancer cells switch to aerobic glycolysis, a phenomenon known as the "Warburg effect." DCA inhibits pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme that is often overexpressed in cancer cells. This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from glycolysis back to oxidative phosphorylation. This shift is hypothesized to induce cancer cell apoptosis (programmed cell death) through increased production of reactive oxygen species (ROS) and reduced lactate (B86563) levels.
Key Signaling Pathway of DCA's Anti-Cancer Activity
The primary mechanism of DCA's anti-cancer effect involves the reversal of the Warburg effect. The following diagram illustrates the signaling pathway affected by DCA.
Comparison of DCA Treatment Effects: Clinical and Preclinical Data
The efficacy and safety of DCA have been evaluated in various cancer types. This section summarizes key findings from a pivotal Phase II clinical trial and supporting preclinical studies.
Clinical Evidence: Phase II Study in Head and Neck Squamous Cell Carcinoma
A randomized, placebo-controlled, double-blind Phase II study (NCT01386632) evaluated the addition of DCA to cisplatin-based chemoradiotherapy in patients with locally advanced head and neck squamous cell carcinoma.
Table 1: Patient Demographics and Baseline Characteristics (NCT01386632)
| Characteristic | DCA + CRT (n=21) | Placebo + CRT (n=24) |
| Median Age (years) | 60 | 58 |
| Gender (Male, %) | 86% | 83% |
| Tumor Site (Oropharynx, %) | 62% | 54% |
| HPV Status (Positive, %) | 57% | 54% |
| Stage IV Disease (%) | 76% | 79% |
Table 2: Efficacy and Safety Outcomes (NCT01386632)
| Outcome | DCA + CRT | Placebo + CRT | p-value |
| Complete Response Rate (at 3 months) | 71.4% | 37.5% | 0.0362 |
| 5-Year Progression-Free Survival | Not Significantly Different | Not Significantly Different | N/A |
| 5-Year Overall Survival | Not Significantly Different | Not Significantly Different | N/A |
| Grade 3/4 Adverse Events (%) | 96% | 96% | 0.99 |
| Drug-Related Fever (All Grades, %) | 43% | 8% | 0.01 |
| Decreased Platelet Count (All Grades, %) | 67% | 33% | 0.02 |
While the addition of DCA to standard chemoradiotherapy resulted in a significantly higher complete response rate at the end of treatment, this did not translate into a statistically significant improvement in 5-year progression-free or overall survival[1]. The incidence of severe (Grade 3/4) adverse events was similar between the two groups; however, all-grade drug-related fever and decreased platelet count were more frequent in the DCA arm[1].
Preclinical Evidence
Numerous preclinical studies have investigated the anti-cancer effects of DCA in various cancer cell lines and animal models.
Table 3: Summary of Preclinical Studies on DCA
| Cancer Type | Model | Key Findings |
| Glioblastoma | Human glioblastoma cell lines and xenografts | DCA depolarized mitochondria, increased ROS, and induced apoptosis in both glioblastoma cells and putative glioblastoma stem cells.[2] |
| Breast Cancer | Rat mammary adenocarcinoma cell line (in vitro and in vivo) | DCA reduced metastatic cancer cell growth in vivo and acted as an anti-proliferative agent rather than directly inducing apoptosis in vitro. |
| Prostate Cancer | PC3 and DU145 human prostate cancer cell lines | DCA enhanced the cytotoxic effect of Cisplatin (B142131), with the combination promoting mitochondrial apoptosis. |
| Non-Small Cell Lung Cancer | A549 human lung adenocarcinoma xenografts | DCA treatment was associated with increased apoptosis and reduced proliferation, leading to tumor growth delay. |
These preclinical findings suggest that DCA can modulate tumor metabolism and inhibit cancer cell growth, although the specific effects may vary depending on the cancer type and experimental model.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
Phase II Clinical Trial in Head and Neck Cancer (NCT01386632)
-
Study Design: A randomized, placebo-controlled, double-blind, single-center Phase II trial.
-
Patient Population: Patients with previously untreated Stage III-IVB squamous cell carcinoma of the head and neck.
-
Intervention:
-
DCA Arm: Dichloroacetate (12.5 mg/kg) administered orally twice daily throughout the 7-week course of chemoradiotherapy.
-
Placebo Arm: Matching placebo administered on the same schedule.
-
Standard of Care: All patients received cisplatin (100 mg/m²) on days 1, 22, and 43, and standard fractionation radiation therapy (70 Gy in 35 fractions over 7 weeks).
-
-
Endpoints:
-
Primary: Safety, assessed by the incidence of Grade 3 or higher adverse events.
-
Secondary: Efficacy, including overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).
-
-
Statistical Analysis: The primary safety endpoint was analyzed using Fisher's exact test. Efficacy endpoints were analyzed using the log-rank test for survival data and chi-square or Fisher's exact test for response rates.
Preclinical In Vitro Cell Viability Assay (General Protocol)
-
Cell Lines: Human cancer cell lines (e.g., PC3 for prostate cancer).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of DCA, a standard chemotherapeutic agent (e.g., Cisplatin), or a combination of both.
-
Assay: Cell viability is assessed after a specified incubation period (e.g., 48 hours) using a colorimetric assay such as the MTT or CCK-8 assay. The absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. Statistical significance between treatment groups is typically determined using a Student's t-test or ANOVA.
Statistical Methods for Validating Significance
The validation of DCA's treatment effects relies on robust statistical methodologies to analyze data from clinical trials and preclinical experiments.
Analysis of Time-to-Event Data
In oncology clinical trials, key efficacy endpoints are often time-to-event variables, such as Progression-Free Survival (PFS) and Overall Survival (OS).
-
Kaplan-Meier Analysis: This non-parametric method is used to estimate the survival function from time-to-event data. The Kaplan-Meier curve is a graphical representation of the probability of an event (e.g., death or disease progression) not occurring over time.[3][4][5]
-
Log-Rank Test: This is a non-parametric hypothesis test used to compare the survival distributions of two or more groups.[6] It assesses the null hypothesis that there is no difference in survival between the groups. A significant p-value (typically < 0.05) indicates a statistically significant difference in survival.[6]
-
Cox Proportional Hazards Model: This is a semi-parametric regression model that allows for the investigation of the effect of several variables on the time to a specified event.[7][8] It provides a hazard ratio (HR), which quantifies the relative risk of an event in the treatment group compared to the control group. An HR less than 1 indicates a reduction in risk with the treatment.[7][8]
The following diagram illustrates the typical workflow for analyzing time-to-event data in a clinical trial.
Analysis of Categorical and Continuous Data
For other endpoints, such as response rates and adverse events (categorical data) or changes in biomarker levels (continuous data), other statistical tests are employed.
-
Chi-Square Test or Fisher's Exact Test: These tests are used to compare proportions between two or more groups, such as comparing the overall response rates or the incidence of adverse events.
-
Student's t-test or Analysis of Variance (ANOVA): These tests are used to compare the means of a continuous variable between two (t-test) or more (ANOVA) groups, for example, to assess changes in lactate levels in preclinical studies.
Conclusion
The statistical validation of DCA's treatment effects involves a multifaceted approach, utilizing data from both clinical trials and preclinical studies. While preclinical evidence suggests a promising mechanism of action by targeting cancer metabolism, clinical data, particularly from the Phase II trial in head and neck cancer, indicates that while DCA may enhance initial tumor response when combined with standard therapy, a significant survival benefit has not yet been demonstrated. The interpretation of these findings relies on the appropriate application and understanding of statistical methods such as Kaplan-Meier analysis, the log-rank test, and the Cox proportional hazards model for time-to-event data, as well as other statistical tests for different types of endpoints. Further well-designed clinical trials are necessary to fully elucidate the therapeutic potential and optimal use of DCA in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PRACTICAL GUIDE TO UNDERSTANDING KAPLAN-MEIER CURVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding survival analysis: Kaplan-Meier estimate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stats.stackexchange.com [stats.stackexchange.com]
- 7. Cox Proportional-Hazards Model - Easy Guides - Wiki - STHDA [sthda.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2,2-Dichloroacetic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 2,2-dichloroacetic acid (DCA) is critical for ensuring laboratory safety and environmental protection. As a corrosive and environmentally hazardous substance, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in compliance with local, state, and federal regulations.[5] It is classified as a hazardous waste and must be managed accordingly.
-
Waste Identification and Segregation :
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Containerization :
-
Disposal Pathway :
-
Under no circumstances should this compound be disposed of down the drain or in the sewer system.[3][8] This substance is very toxic to aquatic life.[4][8]
-
Arrange for the collection of the hazardous waste by a licensed disposal company.[9] Your institution's EHS department will have established procedures for this.
-
Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate :
-
Containment and Absorption :
-
For small spills, absorb the acid with an inert material such as vermiculite, dry sand, or earth.[1]
-
Do not use combustible materials like sawdust.
-
-
Neutralization of Spill Residue :
The following table summarizes key quantitative parameters for the laboratory-scale neutralization of this compound spills:
| Parameter | Guideline | Rationale and Notes |
| Working Concentration | < 10% | For safety, dilute concentrated acid solutions before neutralization. |
| Dilution Ratio (Acid:Water) | 1:10 or greater | Always add acid slowly to cold water to dissipate heat.[6][10] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | A weak base is preferred to control the reaction rate and prevent excessive heat generation.[6] |
| Target pH | 6.0 - 8.0 | The goal is a neutral pH. Monitor with pH strips or a calibrated meter.[6][11] |
| Final Rinse (Post-Neutralization) | 20 parts water | After mechanical removal of the neutralized residue, surfaces can be rinsed. The rinsate should be collected as hazardous waste.[6][10] |
Experimental Protocol for Spill Neutralization
This procedure must be performed inside a chemical fume hood while wearing all required PPE.[6]
-
Prepare Neutralizing Solution : Prepare a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate in water.[6]
-
Contain the Spill : Gently cover the spill with the neutralizing solution.[6] Be prepared for the evolution of carbon dioxide gas and potential foaming.
-
Allow for Reaction : Let the mixture react for at least 30 minutes.[6]
-
Check pH : Using a pH strip or a calibrated meter, check that the pH of the mixture is between 6.0 and 8.0.[6] If the pH is still acidic, add more neutralizing solution.
-
Collect Residue : Once neutralized, absorb the resulting liquid or slurry with an inert material (e.g., vermiculite, sand).[6]
-
Final Disposal : Place all contaminated materials, including the absorbent, wipes, and gloves, into a designated hazardous waste container for this compound.[6]
-
Clean Surface : Wash the decontaminated surface with soap and water, and collect this wash solution as hazardous waste.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. columbuschemical.com [columbuschemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. chemstock.ae [chemstock.ae]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. Lab methods [zoology.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
